BMS-566419
Description
Properties
IUPAC Name |
N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVJUIZOZCFECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566161-24-8 | |
| Record name | BMS-566419 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-566419 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Mechanism of Action of BMS-566419: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566419 is a potent, orally bioavailable small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. By depleting intracellular guanine nucleotide pools, this compound selectively targets rapidly proliferating cells, such as activated lymphocytes, making it a compound of interest for immunosuppressive, anti-inflammatory, and anti-proliferative therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of its core signaling pathway and experimental applications.
Core Mechanism of Action: Inhibition of IMPDH
This compound exerts its pharmacological effects through the potent and reversible inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the de novo purine biosynthesis pathway that leads to the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2]
Kinetic studies have characterized this compound as an uncompetitive inhibitor with respect to both IMP and the cofactor NAD+. This indicates that this compound preferentially binds to the IMPDH-IMP-NAD+ complex, stabilizing it and preventing the catalytic conversion to XMP.
The primary consequence of IMPDH inhibition is the depletion of the intracellular pool of guanine nucleotides. As lymphocytes, particularly activated T and B cells, are highly dependent on the de novo pathway for purine synthesis to support their rapid proliferation, they are exquisitely sensitive to the effects of IMPDH inhibition. The salvage pathway for purine synthesis is insufficient to meet the demands of these rapidly dividing cells. This selective action forms the basis of the immunosuppressive and anti-proliferative properties of this compound.
Below is a diagram illustrating the de novo guanosine nucleotide synthesis pathway and the point of inhibition by this compound.
Quantitative Analysis of In Vitro Activity
This compound has demonstrated potent inhibition of IMPDH and subsequent anti-proliferative effects in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro IMPDH Inhibition
| Parameter | Value | Species | Comments |
| IC50 | 17 nM | Human | Overall inhibitory concentration against IMPDH. |
| Ki vs. IMP | 25 ± 3 nM | Human | Reversible and uncompetitive inhibitor with respect to IMP. |
| Ki vs. NAD+ | 20 ± 4 nM | Human | Reversible and uncompetitive inhibitor with respect to NAD+. |
Table 2: In Vitro Anti-proliferative and Immunosuppressive Activity
| Assay | Cell Type | Effect | Potency |
| Cell Proliferation | Human T-lymphoblasts | Inhibition | Data not available |
| Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition | Data not available |
| Antibody Production | Lipopolysaccharide (LPS)-stimulated B cells | Inhibition | Slightly less potent than Mycophenolic Acid (MPA)[3] |
Preclinical In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical animal models, demonstrating its efficacy as an immunosuppressive, anti-inflammatory, and anti-fibrotic agent.
Table 3: Summary of In Vivo Preclinical Studies
| Model | Species | Dosing Regimen (Oral) | Key Findings | Reference |
| Immunosuppression | ||||
| Cardiac Allograft Rejection | Rat | 60 mg/kg (monotherapy) | Prolonged median survival time of transplanted grafts from 5 to 18 days.[3] | Nakanishi et al., 2010[3] |
| 30 mg/kg (with FK506) | Identical efficacy to MMF (20 mg/kg) with a median survival time of 21.5 days.[3] | Nakanishi et al., 2010[3] | ||
| Anti-inflammatory | ||||
| Adjuvant-Induced Arthritis | Rat | Not specified | Reduced paw swelling. | R&D Systems Product Information |
| Anti-fibrotic | ||||
| Unilateral Ureteral Obstruction (UUO) | Rat | 60 mg/kg | Dose-dependent suppression of renal fibrosis. Decreased collagen content and expression of MCP-1 and TGF-β1 mRNA.[4] | Nakanishi et al., 2010[4] |
An important finding from preclinical studies is the improved gastrointestinal (GI) toxicity profile of this compound compared to mycophenolate mofetil (MMF), a widely used IMPDH inhibitor. In a rat model of adjuvant-induced arthritis, this compound demonstrated a superior therapeutic index with respect to GI toxicity.[3]
Experimental Protocols
IMPDH Inhibition Assay (General Protocol)
While the specific protocol for this compound is not publicly detailed, a general enzymatic assay to determine IMPDH activity and inhibition involves the following steps:
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Enzyme and Substrate Preparation : Recombinant human IMPDH is purified. Stock solutions of IMP and NAD+ are prepared in an appropriate assay buffer (e.g., Tris-HCl with KCl and EDTA).
-
Inhibitor Preparation : A dilution series of this compound is prepared in the assay buffer.
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Reaction Initiation : The reaction is initiated by adding the enzyme to a mixture of the substrates and the inhibitor in a microplate well.
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Kinetic Measurement : The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis : The initial reaction velocities are calculated for each inhibitor concentration. These data are then used to determine the IC50 and Ki values through non-linear regression analysis.
Cell Proliferation Assay (General Protocol)
The anti-proliferative effects of this compound on lymphocytes can be assessed using a variety of methods, such as [3H]-thymidine incorporation or dye dilution assays (e.g., CFSE). A general workflow is as follows:
-
Cell Isolation and Culture : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Cell Stimulation and Treatment : Cells are seeded in a 96-well plate and stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce proliferation. Concurrently, cells are treated with a range of concentrations of this compound.
-
Incubation : The cells are incubated for a period of 48 to 72 hours to allow for proliferation.
-
Measurement of Proliferation :
-
[3H]-Thymidine Incorporation : For the final 18 hours of culture, [3H]-thymidine is added to the wells. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA. Cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis : The counts per minute (CPM) are used to calculate the percentage of inhibition of proliferation for each concentration of this compound, from which an IC50 value can be determined.
Conclusion
This compound is a potent and selective inhibitor of IMPDH with demonstrated efficacy in preclinical models of immunosuppression, inflammation, and fibrosis. Its mechanism of action, centered on the depletion of guanine nucleotides in rapidly proliferating cells, provides a strong rationale for its therapeutic potential. The improved gastrointestinal safety profile observed in preclinical studies suggests a potential advantage over existing IMPDH inhibitors. Further investigation into its clinical utility is warranted. As of the latest available information, there are no public records of clinical trials for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-566419: A Novel IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566419 is a potent, orally bioavailable, and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] As an acridone-based compound, it represents a distinct chemical class from the established IMPDH inhibitor, mycophenolic acid (MPA).[1][2] Preclinical studies have demonstrated its efficacy as an immunosuppressive and anti-fibrotic agent, with a potentially improved gastrointestinal (GI) safety profile compared to the current standard of care, mycophenolate mofetil (MMF).[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies from pivotal preclinical studies.
Core Compound Details
| Parameter | Value | Reference |
| Chemical Name | N-[1-[6-(4-Ethyl-1-piperazinyl)-3-pyridinyl]-1-methylethyl]-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide | |
| Molecular Formula | C28H30FN5O2 | [5] |
| Molecular Weight | 487.57 g/mol | [5] |
| CAS Number | 566161-24-8 | [5] |
| Class | Acridone-based IMPDH inhibitor | [2] |
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting IMPDH, which catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This is the first and rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[1][6] Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as the salvage pathway for guanine nucleotide synthesis is less active in these cells. By depleting the intracellular pool of guanine nucleotides, this compound effectively halts the proliferation of these key immune cells, leading to its immunosuppressive effects.[6]
Figure 1: Mechanism of action of this compound on the IMPDH pathway.
Quantitative In Vitro and In Vivo Data
Table 1: In Vitro Potency
| Parameter | Value | Target | Comments | Reference |
| IC50 | 17 nM | IMPDH | Potent inhibition of the target enzyme. | [5] |
Table 2: In Vivo Efficacy in a Rat Heterotopic Cardiac Transplant Model
| Treatment Group | Dose (mg/kg, oral) | Median Survival Time (MST) in days | Comments | Reference |
| Vehicle | - | 5 | Untreated control group shows rapid graft rejection. | [3] |
| This compound | 60 | 18 | Monotherapy significantly prolonged graft survival. | [3] |
| MMF | 40 | 18.5 | Efficacy comparable to the standard of care, MMF. | [3] |
| This compound + FK506 (sub-therapeutic dose) | 30 | 21.5 | Combination therapy showed enhanced efficacy. | [3] |
| MMF + FK506 (sub-therapeutic dose) | 20 | 21.5 | Identical efficacy to MMF in a combination regimen. | [3] |
Table 3: In Vivo Efficacy in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
| Treatment Group | Dose (mg/kg, oral) | Outcome | Reference |
| This compound | 60 | Dose-dependent suppression of renal fibrosis, decreased collagen content, and reduced mRNA expression of MCP-1 and TGF-β1. Efficacy was comparable to MMF at 40 mg/kg. | [4] |
| MMF | 40 | Attenuated the progression of renal interstitial fibrosis. | [4] |
Table 4: In Vivo Gastrointestinal (GI) Toxicity in a Rat Adjuvant Arthritis Model
| Compound | Therapeutic Index (vs. GI toxicity) | Comments | Reference |
| This compound | ~3-fold better than MMF | Suggests a wider therapeutic window and potentially better GI safety profile. | [6] |
| MMF | Baseline | Standard of care used for comparison. | [6] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature. However, its improved GI toxicity profile is suggested to be related to a different pharmacokinetic profile compared to MMF.[1]
Experimental Protocols
Rat Heterotopic Cardiac Transplant Model
This model is a standard for evaluating the efficacy of immunosuppressive agents in preventing organ transplant rejection.
Figure 2: Experimental workflow for the rat cardiac transplant model.
Methodology Outline:
-
Animal Models: Inbred rat strains (e.g., Lewis, ACI) are used as donors and recipients to ensure a consistent allogeneic response.
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Surgical Procedure: A donor heart is transplanted into the abdomen of the recipient rat, with the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
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Drug Administration: this compound, MMF, or a vehicle control is administered orally to the recipient rats, typically starting on the day of transplantation and continuing daily.
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Monitoring and Endpoint: The viability of the transplanted heart is assessed daily by palpation. The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.
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Data Analysis: The median survival time (MST) for each treatment group is calculated and compared to the vehicle control group to determine the efficacy of the immunosuppressive agent.
Rat Unilateral Ureteral Obstruction (UUO) Model
This model is used to induce renal interstitial fibrosis, a key pathological feature of chronic kidney disease and chronic allograft nephropathy.
Figure 3: Experimental workflow for the rat UUO model of renal fibrosis.
Methodology Outline:
-
Surgical Procedure: Under anesthesia, the left ureter of the rat is ligated at two points, leading to obstruction and subsequent renal fibrosis.
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Drug Administration: Animals receive daily oral doses of this compound, MMF, or a vehicle control.
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Study Duration: The study typically proceeds for a set period, such as 14 days, to allow for the development of significant fibrosis in the obstructed kidney.
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Tissue Collection: At the end of the study, the animals are euthanized, and the obstructed kidneys are harvested for analysis.
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Analysis:
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Histopathology: Kidney sections are stained (e.g., with Masson's trichrome) to visualize and score the extent of interstitial fibrosis.
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Collagen Content: The total amount of collagen in the kidney tissue is quantified, often by measuring the hydroxyproline concentration.
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Gene Expression: The expression levels of pro-fibrotic and pro-inflammatory genes, such as transforming growth factor-beta 1 (TGF-β1) and monocyte chemoattractant protein-1 (MCP-1), are measured by techniques like quantitative PCR.
-
Logical Relationships and Therapeutic Potential
The development of this compound follows a clear logical progression from a molecular target to a potential therapeutic agent with a differentiated profile.
References
- 1. Acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS 566419 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 6. tandfonline.com [tandfonline.com]
BMS-566419: A Potent Inhibitor of Inosine Monophosphate Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-566419 is a potent, orally available small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] By depleting the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), this compound effectively suppresses the proliferation of rapidly dividing cells, particularly lymphocytes, making it a compound of significant interest for immunosuppressive and other therapeutic applications. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the key signaling pathways it modulates.
Introduction
Inosine 5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[4] These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[4] Consequently, IMPDH has emerged as a key target for therapeutic intervention in various diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for preventing organ transplant rejection.[5]
This compound is a novel, acridone-based inhibitor of IMPDH that has demonstrated potent activity in both enzymatic and cell-based assays.[2] Its efficacy has been evaluated in preclinical models of autoimmune disease and organ transplantation, positioning it as a potential alternative to existing IMPDH inhibitors like mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF).[6][7] This document serves as a technical resource for researchers, providing detailed information on the characterization and application of this compound.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of IMPDH. This leads to a reduction in the intracellular concentration of guanine nucleotides, which are vital for lymphocyte proliferation and function. The depletion of GTP and dGTP results in cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in susceptible cell populations.[8]
dot
Mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key findings, providing a comparative perspective with the well-characterized IMPDH inhibitor, mycophenolic acid (MPA).
Table 1: In Vitro Inhibitory Activity of this compound and MPA against IMPDH Isoforms
| Compound | IMPDH Type I (IC50, nM) | IMPDH Type II (IC50, nM) | Reference |
| This compound | 170 | 17 | [6] |
| MPA | 39 | 27 | [6] |
Table 2: In Vitro Immunosuppressive Activity of this compound and MPA
| Compound | ConA-stimulated T cell Proliferation (IC50, nM) | LPS-stimulated B cell Proliferation (IC50, nM) | Mixed Lymphocyte Reaction (MLR) (IC50, nM) | Reference |
| This compound | 170 | 110 | 110 | [6] |
| MPA | 110 | 45 | 45 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
IMPDH Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.
-
Reagents and Materials:
-
Recombinant human IMPDH type I and type II enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted this compound or vehicle control (DMSO), IMP solution (final concentration, e.g., 250 µM), and NAD+ solution (final concentration, e.g., 100-500 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the purified IMPDH enzyme to each well.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
dot
Workflow for IMPDH enzyme inhibition assay.
T-Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of stimulated human T-lymphocytes.
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Concanavalin A (ConA)
-
This compound stock solution (in DMSO)
-
[3H]-Thymidine
-
96-well cell culture plate
-
Cell harvester
-
Liquid scintillation counter
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI 1640 medium.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Stimulate the cells with ConA (e.g., 1 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Pulse the cells with [3H]-Thymidine (1 µCi/well) for the final 18 hours of incubation.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [3H]-Thymidine by liquid scintillation counting.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.
-
Signaling Pathways Modulated by this compound
The primary effect of this compound, the depletion of guanine nucleotides, has significant downstream consequences on various signaling pathways that regulate cell growth, proliferation, and survival.
mTORC1 Signaling
The mammalian target of rapamycin complex 1 (mTORC1) is a crucial regulator of cell growth and proliferation. Its activity is sensitive to nutrient and energy levels within the cell. IMPDH inhibition has been shown to downregulate mTORC1 signaling, likely due to the energetic stress caused by the depletion of the GTP pool.[9][10]
dot
IMPDH inhibition and its effect on mTORC1 signaling.
p38 MAPK and NF-κB Signaling
Studies on other IMPDH inhibitors have revealed connections to inflammatory signaling pathways. For instance, selective inhibition of IMPDH2 has been shown to suppress p38 MAPK phosphorylation and inhibit the NF-κB pathway, both of which are critical in mediating inflammatory responses.[11] Given that this compound also potently inhibits IMPDH2, it is plausible that it exerts its anti-inflammatory effects through similar mechanisms.
dot
Potential impact of this compound on inflammatory pathways.
Conclusion
This compound is a highly potent inhibitor of IMPDH with significant immunosuppressive and anti-proliferative properties. Its well-defined mechanism of action, coupled with its oral bioavailability, makes it a valuable tool for research into the roles of IMPDH in health and disease. Furthermore, its distinct pharmacological profile compared to existing therapies warrants further investigation for its potential clinical applications in immunology and oncology. This guide provides a foundational technical understanding to aid researchers and drug development professionals in their evaluation and utilization of this promising compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-566419 for Immunosuppression Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566419 is a potent, orally bioavailable small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. By selectively targeting IMPDH, this compound effectively suppresses the proliferation of T and B lymphocytes, key mediators of the immune response. This mechanism of action makes it a compound of significant interest for immunosuppressive therapies, particularly in the contexts of organ transplantation and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.
Core Concepts and Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a pivotal step in the de novo pathway of guanine nucleotide biosynthesis. T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis. Consequently, the inhibition of IMPDH by this compound leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which in turn arrests DNA and RNA synthesis, ultimately halting the proliferation of these immune cells.[3] This targeted cytostatic effect on lymphocytes is the primary basis for the immunosuppressive activity of this compound.
The mechanism is analogous to that of mycophenolic acid (MPA), the active metabolite of the widely used immunosuppressant mycophenolate mofetil (MMF).[1] this compound, however, is a novel, chemically distinct, acridone-based inhibitor.[3][4] Preclinical studies have demonstrated its efficacy in prolonging allograft survival and suppressing antibody production, with a potentially improved gastrointestinal toxicity profile compared to MMF.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IMPDH Inhibition (IC₅₀) | 17 nM | Human T-lymphoblasts and PBMCs | [2] |
| T-Cell Proliferation Inhibition (IC₅₀) | 320 nM | ConA-stimulated rat T-cells | [1] |
| B-Cell Proliferation Inhibition (IC₅₀) | 230 nM | LPS-stimulated rat B-cells | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Heterotopic Cardiac Transplant Model
| Treatment Group | Median Survival Time (MST) of Graft (days) | Reference |
| Vehicle | 5 | [1] |
| This compound (60 mg/kg, p.o.) | 18 | [1] |
| MMF (40 mg/kg, p.o.) | 18.5 | [1] |
| This compound (30 mg/kg, p.o.) + FK506 (sub-therapeutic dose) | 21.5 | [1] |
| MMF (20 mg/kg, p.o.) + FK506 (sub-therapeutic dose) | 21.5 | [1] |
Signaling Pathways and Experimental Workflows
De Novo Guanosine Nucleotide Synthesis Pathway and Point of Inhibition
The following diagram illustrates the de novo purine synthesis pathway, highlighting the critical step catalyzed by IMPDH and the point of inhibition by this compound.
Caption: Inhibition of IMPDH by this compound blocks the de novo synthesis of guanosine nucleotides.
Experimental Workflow for Evaluating this compound in a Rat Cardiac Allograft Model
This diagram outlines the key steps in the in vivo evaluation of this compound using a rat heterotopic cardiac transplant model.
Caption: Workflow for assessing the in vivo efficacy of this compound in a rat cardiac allograft model.
Experimental Protocols
In Vitro T-Cell Proliferation Assay (Rat)
This protocol is adapted from standard procedures for assessing the anti-proliferative effects of compounds on T-lymphocytes.
Materials:
-
Rat spleen cells (from Lewis rats)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Concanavalin A (ConA)
-
This compound
-
Mycophenolic acid (MPA) as a reference compound
-
[³H]-thymidine
-
96-well flat-bottom microtiter plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes from Lewis rats in complete RPMI-1640 medium.
-
Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound and MPA in complete RPMI-1640 medium. Add the compounds to the wells.
-
Stimulate the cells with ConA at a final concentration of 1 µg/mL.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
In Vitro B-Cell Proliferation Assay (Rat)
This protocol is adapted from standard methods for evaluating the effects of compounds on B-lymphocyte proliferation.
Materials:
-
Rat spleen cells (from Lewis rats)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Mycophenolic acid (MPA)
-
[³H]-thymidine
-
96-well flat-bottom microtiter plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes from Lewis rats in complete RPMI-1640 medium.
-
Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of this compound and MPA to the wells.
-
Stimulate the cells with LPS at a final concentration of 10 µg/mL.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells and measure [³H]-thymidine incorporation as described for the T-cell proliferation assay.
-
Determine the IC₅₀ value.
Rat Heterotopic Cardiac Transplant Model
This is a summary of the surgical and experimental procedure for evaluating the in vivo efficacy of this compound.
Animals:
-
Donor rats: ACI rats
-
Recipient rats: Lewis rats
Procedure:
-
Anesthesia: Anesthetize both donor and recipient rats.
-
Donor Heart Harvest: Perform a median sternotomy on the donor rat. Heparinize the animal. Ligate the superior and inferior vena cava and pulmonary veins. Transect the aorta and pulmonary artery. Perfuse the heart with cold saline and excise it.
-
Heterotopic Transplantation: Perform a midline laparotomy on the recipient rat. Expose the abdominal aorta and inferior vena cava. Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Drug Administration: Administer this compound, MMF, or vehicle orally (p.o.) to the recipient rats daily, starting from the day of transplantation.
-
Graft Survival Assessment: Monitor the viability of the transplanted heart daily by abdominal palpation. Graft rejection is defined as the complete cessation of palpable heartbeat.
-
Data Analysis: Record the day of rejection for each animal and calculate the median survival time (MST) for each treatment group.
In Vivo Antibody Production Model
This protocol describes a method to assess the effect of this compound on T-cell-independent antibody production.
Animals:
-
Lewis rats
Procedure:
-
Immunization: Immunize rats with dinitrophenol-lipopolysaccharide (DNP-LPS).
-
Drug Administration: Administer this compound, MMF, or vehicle orally.
-
Sample Collection: Collect blood samples at specified time points after immunization.
-
Antibody Titer Measurement: Measure the plasma levels of anti-DNP IgM antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the antibody titers between the different treatment groups.
Conclusion
This compound is a promising immunosuppressive agent with a well-defined mechanism of action targeting IMPDH. The quantitative data from preclinical studies demonstrate its potent in vitro and in vivo activity, comparable to the established immunosuppressant MMF. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other novel IMPDH inhibitors in the field of immunosuppression. Further research is warranted to fully elucidate its clinical utility and long-term safety profile.
References
An In-Depth Technical Guide to the Discovery and Synthesis of BMS-566419
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566419 is a potent, orally available, small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and relevant biological assays, quantitative data on its activity, and visualizations of its mechanism of action and synthetic workflow. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of IMPDH inhibition.
Introduction
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides.[6] As lymphocytes are highly dependent on this pathway for their proliferation, IMPDH has emerged as a key target for immunosuppressive therapies. This compound was developed as a novel acridone-based inhibitor of IMPDH with the potential for an improved therapeutic profile compared to existing treatments.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides. This depletion preferentially affects the proliferation of lymphocytes (both T and B cells), which are highly reliant on the de novo purine synthesis pathway. The signaling pathway below illustrates the central role of IMPDH and the point of inhibition by this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | IC50 (nM) | Reference |
| IMPDH Enzyme Inhibition | IMPDH | 17 | [1][2][4][5] |
| T-cell Proliferation | ConA-stimulated T-cells | 320 | |
| B-cell Proliferation | LPS-stimulated B-cells | 230 | |
| Mixed Lymphocyte Reaction | Alloantigen-specific T-cells | 95 | |
| IgM Production | LPS-stimulated B-cells | 170 |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Treatment | Dosage | Outcome | Reference |
| Adjuvant Arthritis | This compound | Not specified | Reduced paw swelling | [1][2][4][5] |
| Heterotopic Cardiac Transplant | This compound (monotherapy) | 60 mg/kg (oral) | Prolonged median graft survival time to 18 days (vs. 5 days for vehicle) | |
| Heterotopic Cardiac Transplant | This compound + FK506 | 30 mg/kg (oral) | Prolonged median graft survival time to 21.5 days | |
| Unilateral Ureteral Obstruction (Renal Fibrosis) | This compound | 60 mg/kg (oral) | Significant suppression of renal fibrosis, comparable to MMF at 40 mg/kg |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in rats are not publicly available in the reviewed literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid and 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine, followed by their coupling.
Synthesis Workflow
Detailed Experimental Protocol
Synthesis of 2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid (Intermediate 1)
-
Nitration: Dimethyl 2-fluoroterephthalate is nitrated to introduce a nitro group.
-
Reduction: The nitro group is subsequently reduced to an amine.
-
Buchwald-Hartwig Condensation: The resulting amine undergoes a palladium-catalyzed Buchwald-Hartwig condensation with phenyl bromide.
-
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids.
-
Cyclization: The di-acid is cyclized under heating with a dehydrating agent such as polyphosphoric acid to form the acridone core, yielding 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid.
Synthesis of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine (Intermediate 2)
-
Nucleophilic Aromatic Substitution: 2-Chloropyridine-5-carbonitrile is reacted with N-ethylpiperazine in a nucleophilic aromatic substitution reaction to yield 6-(4-ethylpiperazin-1-yl)nicotinonitrile.
-
Dimethylation: The nitrile group is converted to a tertiary carbinamine by reaction with an in situ generated methylating agent (e.g., CH3CeCl2), to give 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine.
Final Coupling to Yield this compound
-
2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid and 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine are coupled using a suitable coupling reagent, such as N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride (BOP-Cl), in an appropriate solvent to afford the final product, this compound.
Key Experimental Methodologies
IMPDH Inhibition Assay
The potency of this compound against IMPDH can be determined using a spectrophotometric assay that measures the production of NADH.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.
-
Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).
-
Enzyme: Recombinant human IMPDH type I or type II.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
The reaction is performed in a 96-well plate.
-
Varying concentrations of this compound are pre-incubated with the IMPDH enzyme in the assay buffer for a defined period (e.g., 10-15 minutes) at room temperature.
-
The reaction is initiated by the addition of IMP and NAD+.
-
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The anti-proliferative effect of this compound on lymphocytes can be assessed using a standard proliferation assay.
-
Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-lymphoblast cell line are cultured in appropriate media.
-
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA) for T-cells, or lipopolysaccharide (LPS) for B-cells).
-
Cells are treated with serial dilutions of this compound and incubated for a period of 48-72 hours.
-
Cell proliferation is quantified using a suitable method, such as:
-
[3H]-Thymidine incorporation: Cells are pulsed with [3H]-thymidine for the final hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis, is measured using a scintillation counter.
-
Colorimetric assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells.
-
-
The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound is a well-characterized, potent inhibitor of IMPDH with demonstrated efficacy in preclinical models of immune-mediated diseases. This guide provides a detailed overview of its discovery, mechanism of action, synthesis, and biological evaluation. The provided protocols and data serve as a foundational resource for further research and development of this and similar compounds targeting the de novo guanine nucleotide synthesis pathway.
References
- 1. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Age-Related Pyrethroid Pharmacokinetic Differences in Rats: Physiologically-Based Pharmacokinetic Model Development Using In Vitro Data and In Vitro to In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-566419: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566419 is a potent, orally bioavailable, small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This document provides a comprehensive overview of the preclinical studies of this compound, summarizing its mechanism of action, in vitro potency, and in vivo efficacy in models of organ transplant rejection and renal fibrosis. The information presented is compiled from key peer-reviewed publications and is intended to serve as a technical guide for researchers and drug development professionals. While detailed pharmacokinetic and toxicology data are not extensively available in the public domain, this guide presents the core preclinical findings that highlight the therapeutic potential of this compound.
Core Concepts: Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). By blocking this pathway, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This depletion preferentially affects rapidly proliferating cells, such as activated lymphocytes, making IMPDH inhibitors effective immunosuppressive agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target | Value | Reference |
| Enzyme Inhibition | IMPDH | IC50 = 17 nM | [1][2] |
| Cell Proliferation | Human T-lymphoblasts | Inhibits proliferation | [1][2] |
| Cell Proliferation | Human PBMCs | Inhibits proliferation | [1][2] |
| Antibody Production | LPS-stimulated B cells | Similar to Mycophenolic Acid (MPA) | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Model
| Treatment Group | Dose | Median Survival Time (MST) in Days | Reference |
| Vehicle | - | 5 | [3] |
| This compound (Monotherapy) | 60 mg/kg | 18 | [3] |
| Mycophenolate Mofetil (MMF) (Monotherapy) | 40 mg/kg | 18.5 | [3] |
| This compound + FK506 (Sub-therapeutic) | 30 mg/kg | 21.5 | [3] |
| MMF + FK506 (Sub-therapeutic) | 20 mg/kg | 21.5 | [3] |
Table 3: In Vivo Efficacy of this compound in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
| Treatment Group | Dose | Outcome | Reference |
| This compound | 60 mg/kg | Dose-dependent suppression of renal fibrosis | [4] |
| Decreased collagen content | [4] | ||
| Decreased collagen type 1 mRNA expression | [4] | ||
| Decreased MCP-1 and TGF-β1 mRNA expression | [4] | ||
| Mycophenolate Mofetil (MMF) | 40 mg/kg | Comparable antifibrotic effects to this compound at 60 mg/kg | [4] |
Detailed Experimental Protocols
Note: The following protocols are detailed representations based on the abstracts of the cited literature and common laboratory practices, as the full-text articles were not available.
IMPDH Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against IMPDH.
-
Reagents and Materials:
-
Recombinant human IMPDH type I and type II
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed amount of recombinant human IMPDH to each well of a 96-well plate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.
-
Monitor the increase in fluorescence resulting from the conversion of NAD+ to NADH at an appropriate excitation and emission wavelength (e.g., 340 nm excitation, 460 nm emission) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Rat Heterotopic Cardiac Allograft Model
This protocol outlines the in vivo evaluation of this compound for the prevention of acute rejection in a rat model of heart transplantation.
-
Animals:
-
Male Lewis (LEW) rats as recipients
-
Male Brown Norway (BN) rats as donors
-
-
Surgical Procedure:
-
Anesthetize both donor and recipient rats.
-
Perform a heterotopic cardiac transplant by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Treatment:
-
Randomly assign recipient rats to different treatment groups: vehicle control, this compound (e.g., 30 and 60 mg/kg), and MMF (e.g., 20 and 40 mg/kg).
-
Administer the assigned treatment orally once daily, starting on the day of transplantation.
-
-
Monitoring and Endpoint:
-
Monitor the viability of the transplanted heart daily by abdominal palpation.
-
The day of rejection is defined as the cessation of a palpable heartbeat.
-
Calculate the median survival time (MST) for each group.
-
Rat Unilateral Ureteral Obstruction (UUO) Model
This protocol details the induction of renal fibrosis in rats and the evaluation of the antifibrotic effects of this compound.
-
Animals:
-
Male Sprague-Dawley rats
-
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with silk sutures.
-
Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Treatment:
-
Randomly assign UUO rats to different treatment groups: vehicle control, this compound (at various doses), and MMF.
-
Administer the assigned treatment orally once daily, starting on the day of surgery.
-
-
Endpoint and Analysis (e.g., at day 14 post-surgery):
-
Euthanize the animals and harvest the kidneys.
-
Histopathology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome to assess the degree of interstitial fibrosis.
-
Biochemical Analysis: Measure the hydroxyproline content in the kidney tissue as an indicator of collagen deposition.
-
Gene Expression Analysis: Extract RNA from the kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of profibrotic and inflammatory markers such as collagen type 1, MCP-1, and TGF-β1.
-
Toxicology and Pharmacokinetics
Based on the available literature, this compound is orally available.[1][2] Preclinical studies suggest that this compound has reduced gastrointestinal toxicity compared to mycophenolate mofetil (MMF), which is a dose-limiting side effect of MMF.[3] However, a comprehensive preclinical toxicology and pharmacokinetic profile of this compound is not publicly available.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective IMPDH inhibitor with efficacy in animal models of transplant rejection and renal fibrosis.[3][4] Its in vivo activity is comparable to the established immunosuppressant mycophenolate mofetil, with the added advantage of potentially reduced gastrointestinal toxicity.[3] Further investigation into its complete pharmacokinetic and toxicology profile would be necessary to fully delineate its therapeutic window and potential for clinical development. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific and drug development community.
References
- 1. BMS 566419 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 2. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BMS-566419 Applications in Transplant Rejection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transplant rejection remains a significant hurdle in the long-term success of organ transplantation. The development of novel immunosuppressive agents with improved efficacy and safety profiles is a critical area of research. BMS-566419, a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), has emerged as a promising therapeutic candidate for the prevention of transplant rejection. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the application of this compound in transplant rejection, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an acridone-based, orally available small molecule that potently inhibits both isoforms of inosine 5'-monophosphate dehydrogenase (IMPDH1 and IMPDH2)[1][2]. IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes[1][3]. By depleting the intracellular pool of guanine nucleotides, this compound selectively inhibits the proliferation of T and B lymphocytes, key mediators of the immune response responsible for transplant rejection[3]. This mechanism of action is similar to that of mycophenolate mofetil (MMF), a widely used immunosuppressant in transplantation[4][5]. However, preclinical studies suggest that this compound may offer a comparable or superior efficacy and safety profile[4][5].
Mechanism of Action: IMPDH Inhibition
The primary mechanism of action of this compound is the inhibition of IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).
Lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis[3]. Inhibition of IMPDH by this compound leads to the depletion of guanine nucleotides, which in turn arrests the cell cycle in the S phase and prevents the clonal expansion of alloreactive T and B cells.
Figure 1: Signaling pathway of this compound via IMPDH inhibition.
Preclinical Efficacy in Transplant Rejection Models
In Vitro Immunosuppressive Activity
This compound has demonstrated potent inhibitory effects on the proliferation of immune cells in vitro. Its activity is comparable, though slightly less potent than mycophenolic acid (MPA), the active metabolite of MMF[4][5].
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target | This compound IC₅₀ | MPA IC₅₀ |
| IMPDH Enzyme Assay | IMPDH Type I/II | 17 nM[6][7] | Data not specified |
| T-lymphoblast Proliferation | Human T-lymphoblasts | Potent Inhibition[6][7] | Data not specified |
| PBMC Proliferation | Human PBMCs | Potent Inhibition[6][7] | Data not specified |
| B Cell Antibody Production | LPS-stimulated B cells | Similar to MPA[4][5] | Data not specified |
In Vivo Efficacy in a Rat Cardiac Allograft Model
In a preclinical model of heterotopic cardiac transplantation in rats, this compound demonstrated significant efficacy in prolonging allograft survival, both as a monotherapy and in combination with a sub-therapeutic dose of tacrolimus (FK506)[4][5].
Table 2: Efficacy of this compound in a Rat Cardiac Allograft Model
| Treatment Group | Dose | Median Survival Time (MST) in days |
| Vehicle | - | 5[4][5] |
| This compound (Monotherapy) | 60 mg/kg | 18[4][5] |
| MMF (Monotherapy) | 40 mg/kg | 18.5[4][5] |
| This compound + FK506 | 30 mg/kg + sub-therapeutic dose | 21.5[4][5] |
| MMF + FK506 | 20 mg/kg + sub-therapeutic dose | 21.5[4][5] |
Suppression of Antibody Production In Vivo
This compound has also been shown to effectively suppress antibody production in vivo. In a dinitrophenol-lipopolysaccharide (DNP-LPS) stimulated rat model, where calcineurin inhibitors are ineffective, this compound demonstrated comparable efficacy to MMF in suppressing antibody production[4][5]. Furthermore, in vivo antibody production against alloantigens was also suppressed by this compound treatment[4][5].
Reduced Gastrointestinal Toxicity
A significant dose-limiting factor for MMF is its associated gastrointestinal toxicity. Preclinical studies suggest that this compound treatment results in reduced gastrointestinal toxicity compared to MMF, indicating a potentially improved safety profile[2][4][5].
Experimental Protocols
In Vitro Assays
This assay measures the enzymatic activity of IMPDH by monitoring the reduction of a tetrazolium salt (INT) to formazan in a NADH-coupled reaction.
-
Materials:
-
Recombinant human IMPDH type I and type II enzymes
-
This compound
-
Mycophenolic acid (MPA) as a positive control
-
IMPDH assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
IMP substrate
-
NAD+ cofactor
-
Diaphorase
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and MPA in the assay buffer.
-
In a 96-well plate, add the IMPDH enzyme, followed by the test compounds (this compound or MPA) or vehicle control.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of IMP, NAD+, diaphorase, and INT.
-
Measure the absorbance at 492 nm kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of formazan production, which is proportional to the IMPDH activity.
-
Determine the IC₅₀ values for this compound and MPA by plotting the percent inhibition against the compound concentration.
-
This assay assesses the anti-proliferative effect of this compound on lymphocytes.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-lymphoblast cell line
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Mitogen (e.g., phytohemagglutinin (PHA) for T cells, or lipopolysaccharide (LPS) for B cells)
-
This compound and MPA
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
-
96-well cell culture plate
-
Scintillation counter or plate reader
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of this compound or MPA to the wells.
-
Stimulate the cells with the appropriate mitogen (e.g., PHA).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of proliferation and determine the IC₅₀ values.
-
Figure 2: Experimental workflow for the lymphocyte proliferation assay.
In Vivo Models
This model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing solid organ rejection.
-
Animals:
-
Donor rats (e.g., Lewis rats)
-
Recipient rats (e.g., Brown Norway rats) to create a major histocompatibility complex (MHC) mismatch.
-
-
Surgical Procedure:
-
Anesthetize both the donor and recipient rats.
-
In the donor rat, perform a median sternotomy to expose the heart.
-
Cannulate the aorta and perfuse the heart with cold cardioplegic solution.
-
Excise the donor heart.
-
In the recipient rat, perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Close the abdominal incision in layers.
-
Palpate the transplanted heart daily to assess its viability. Rejection is defined as the cessation of a palpable heartbeat.
-
-
Drug Administration:
-
Administer this compound, MMF, or vehicle orally by gavage daily, starting on the day of transplantation, for the duration of the study.
-
Figure 3: Workflow for the rat heterotopic cardiac transplant model.
This model is used to evaluate the in vivo effect of immunosuppressants on T-cell independent antibody production.
-
Animals:
-
Male Lewis rats.
-
-
Procedure:
-
Immunize rats with an intravenous injection of DNP-LPS.
-
Administer this compound, MMF, or vehicle orally at specified time points relative to immunization.
-
Collect blood samples at various time points after immunization.
-
Measure serum levels of anti-DNP antibodies (e.g., IgM and IgG) using an enzyme-linked immunosorbent assay (ELISA).
-
Future Directions
The preclinical data for this compound are promising, suggesting it could be a valuable addition to the armamentarium of immunosuppressive drugs for transplant recipients. Further research is warranted to:
-
Conduct comprehensive long-term toxicity studies.
-
Evaluate the efficacy of this compound in other preclinical transplant models (e.g., kidney, liver).
-
Investigate the potential for therapeutic drug monitoring to optimize dosing and minimize toxicity.
-
Initiate clinical trials to assess the safety and efficacy of this compound in human transplant recipients.
Conclusion
This compound is a potent IMPDH inhibitor with demonstrated efficacy in preclinical models of transplant rejection. Its ability to prolong allograft survival and suppress antibody production, coupled with a potentially favorable safety profile, makes it a compelling candidate for further development as an immunosuppressive agent in solid organ transplantation. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field.
References
- 1. Unilateral Ureteral Obstruction [bio-protocol.org]
- 2. lidsen.com [lidsen.com]
- 3. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrservice.com [bmrservice.com]
- 7. abcam.cn [abcam.cn]
Unveiling the Potential of BMS-566419 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical investigation of BMS-566419, a potent and orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo synthesis of guanosine nucleotides, a pathway essential for the proliferation of T and B lymphocytes.[1][2][3] Consequently, inhibition of IMPDH presents a key therapeutic strategy for managing autoimmune diseases and transplant rejection.[3][4] This document summarizes the available quantitative data, details experimental protocols from key studies, and provides visual representations of its mechanism of action and experimental applications.
Core Mechanism of Action: IMPDH Inhibition
This compound is an acridone-based compound that potently inhibits both isoforms of IMPDH (Type I and Type II).[1][5] By blocking this enzyme, this compound depletes the intracellular pool of guanosine nucleotides, which are vital for DNA and RNA synthesis. This selective pressure disproportionately affects rapidly proliferating cells like activated lymphocytes, leading to a cytostatic effect and suppression of the immune response.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target/Cell Type | IC50 (nM) | Reference |
| IMPDH Enzyme Inhibition | Recombinant Human IMPDH | 17 | [6] |
| IMPDH Type I Inhibition | Rat | 91 | [5] |
| IMPDH Type II Inhibition | Rat | 68 | [5] |
| Cell Proliferation | ConA-stimulated T cells (Rat) | 320 | [5] |
| Cell Proliferation | LPS-stimulated B cells (Rat) | 230 | [5] |
| Mixed Lymphocyte Reaction | Alloantigen-specific T cells (Rat) | 95 | [5] |
| IgM Production | LPS-stimulated B cells (Rat) | 170 | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Adjuvant Arthritis Model
| Treatment Group | Dose (mg/kg) | Outcome | Reference |
| This compound | Not specified | Reduction in paw swelling | [6] |
| This compound | Not specified | ~3-fold better therapeutic index regarding GI toxicity compared to MMF |
Table 3: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Rejection Model
| Treatment Group | Dose (mg/kg, p.o.) | Median Survival Time (MST) of Graft (days) | Reference |
| Vehicle | - | 5 | [4] |
| This compound (Monotherapy) | 60 | 18 | [4] |
| Mycophenolate Mofetil (MMF) | 40 | 18.5 | [4] |
| This compound + FK506 (0.02 mg/kg) | 30 | 21.5 | [4] |
| MMF + FK506 (0.02 mg/kg) | 20 | 21.5 | [4] |
Table 4: In Vivo Efficacy of this compound in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
| Treatment Group | Dose (mg/kg, p.o.) | Key Findings | Reference |
| This compound | Dose-dependent | Significant suppression of UUO-induced renal fibrosis | [7] |
| This compound | Dose-dependent | Decreased collagen content and type 1 collagen mRNA expression | [7] |
| This compound | Dose-dependent | Decreased mRNA expression of MCP-1 and TGF-β1 | [7] |
| This compound | 60 | Antifibrotic effects comparable to MMF at 40 mg/kg | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
Rat Adjuvant-Induced Arthritis Model
This model is a well-established method for evaluating anti-inflammatory and immunosuppressive agents for potential use in treating rheumatoid arthritis.
Methodology:
-
Animals: Male Lewis rats are typically used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis emulsified in mineral oil into the base of the tail or a hind paw.
-
Treatment: Oral administration of this compound, mycophenolate mofetil (MMF), or vehicle control is initiated on the day of adjuvant injection or upon the first signs of clinical arthritis.
-
Assessment: The primary endpoint is the measurement of paw volume (swelling) using a plethysmometer. Measurements are taken daily or every other day. Secondary endpoints can include histological assessment of joint inflammation and damage, and measurement of systemic inflammatory markers.
-
Data Analysis: The change in paw volume over time is calculated and compared between treatment groups.
Rat Heterotopic Cardiac Allograft Model
This surgical model is a standard for assessing the efficacy of immunosuppressive drugs in preventing organ transplant rejection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inosine 5'-monophosphate dehydrogenase inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-566419: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-566419, a potent, orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This document consolidates key chemical and biological data, outlines detailed experimental protocols, and visualizes relevant pathways to support researchers in drug development and cellular biology.
Core Compound Data
This compound is a synthetic, acridone-based inhibitor of IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides.[1][2] Its inhibitory action on this pathway makes it a compound of interest for immunosuppressive and anti-proliferative applications.
| Property | Value | Source |
| CAS Number | 566161-24-8 | [1][3] |
| Molecular Weight | 487.57 g/mol | [1][3] |
| Molecular Formula | C₂₈H₃₀FN₅O₂ | [3] |
| IC₅₀ (IMPDH) | 17 nM | [3] |
| Solubility | 100 mM in DMSO, 50 mM in 1eq. HCl | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as activated lymphocytes. By blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), this compound depletes the intracellular pool of guanosine triphosphate (GTP), leading to cell cycle arrest and inhibition of proliferation.
Caption: Inhibition of IMPDH by this compound blocks GTP synthesis.
Experimental Protocols
IMPDH Enzyme Inhibition Assay
This protocol is adapted from methodologies used for characterizing IMPDH inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on IMPDH.
Materials:
-
Recombinant human IMPDH type I or II
-
Inosine-5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.5 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of the diluted this compound solution to each well. Include wells with DMSO only as a vehicle control.
-
Add 25 µL of a solution containing IMP and NAD+ to each well.
-
Initiate the reaction by adding 25 µL of the IMPDH enzyme solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C. The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound.
Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on primary immune cells.
Objective: To measure the inhibition of mitogen-stimulated proliferation of human PBMCs by this compound.
Materials:
-
Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
This compound stock solution (in DMSO)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well cell culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation)
Procedure:
-
Isolate PBMCs from fresh human blood.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and add 50 µL to the appropriate wells. Include vehicle controls (DMSO).
-
Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate cell proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of proliferation inhibition at each this compound concentration relative to the stimulated control.
Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo protocol is based on established models to evaluate the anti-inflammatory and immunosuppressive efficacy of compounds.[2]
Objective: To assess the efficacy of orally administered this compound in reducing paw swelling in a rat model of adjuvant-induced arthritis.
Materials:
-
Lewis rats (male, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Plethysmometer or digital calipers to measure paw volume/thickness
-
Animal handling and dosing equipment
Procedure:
-
Acclimate the rats for at least one week before the start of the experiment.
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Beginning on day 0 or at the onset of secondary inflammation (around day 10), administer this compound or vehicle orally once daily for the duration of the study (typically 14-21 days).
-
Measure the volume or thickness of both the injected and contralateral (uninjected) hind paws daily or every other day.
-
Monitor the animals for clinical signs of arthritis, including erythema, swelling, and joint stiffness.
-
At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis and biomarker assessment if required.
-
Calculate the mean paw volume for each group at each time point and determine the percentage of inhibition of paw swelling compared to the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
BMS-566419: A Potential Alternative to Mycophenolate Mofetil—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate mofetil (MMF) is a widely used immunosuppressant critical in preventing solid organ transplant rejection and managing autoimmune diseases. Its mechanism of action relies on the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides, thereby selectively targeting the proliferation of T and B lymphocytes. Despite its efficacy, MMF's clinical use can be limited by gastrointestinal side effects. This has prompted the search for alternative IMPDH inhibitors with improved therapeutic profiles. BMS-566419, an acridone-based inhibitor of IMPDH, has emerged as a promising candidate. This technical guide provides an in-depth comparison of this compound and MMF, focusing on their mechanisms of action, preclinical efficacy in relevant models, and detailed experimental protocols for their evaluation.
Mechanism of Action: Inhibition of IMPDH
Both this compound and the active metabolite of MMF, mycophenolic acid (MPA), exert their immunosuppressive effects by inhibiting IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo purine synthesis pathway. Lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to IMPDH inhibition.[1][2] By depleting the pool of guanosine nucleotides, these compounds effectively halt DNA synthesis and, consequently, the clonal expansion of activated T and B cells.
Signaling Pathway of IMPDH Inhibition
Caption: Mechanism of IMPDH Inhibition by this compound and MPA.
Comparative Efficacy Data
This section presents a summary of the available quantitative data comparing the in vitro and in vivo activities of this compound and MPA/MMF.
Table 1: In Vitro Inhibitory Activity against IMPDH
| Compound | Target | IC50 (nM) | Reference |
| This compound | IMPDH | 17 | |
| Mycophenolic Acid (MPA) | IMPDH Type I | 19 | [2] |
| Mycophenolic Acid (MPA) | IMPDH Type II | 12 | [2] |
Note: IC50 values for this compound and MPA are from different studies and may not be directly comparable due to potential variations in assay conditions.
Table 2: In Vivo Efficacy in a Rat Heterotopic Cardiac Allograft Model
| Treatment Group | Dose (mg/kg/day) | Median Survival Time (MST) in Days | Reference |
| Vehicle | - | 5 | [1] |
| This compound (Monotherapy) | 60 | 18 | [1] |
| MMF (Monotherapy) | 40 | 18.5 | [1] |
| This compound + FK506 (sub-therapeutic) | 30 | 21.5 | [1] |
| MMF + FK506 (sub-therapeutic) | 20 | 21.5 | [1] |
Table 3: In Vivo Efficacy in a Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
| Treatment Group | Dose (mg/kg/day) | Outcome | Reference |
| Vehicle | - | Significant interstitial fibrosis | [3] |
| This compound | 60 | Dose-dependent suppression of renal fibrosis, comparable to MMF | [3] |
| MMF | 40 | Attenuation of renal interstitial fibrosis | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against IMPDH.
Materials:
-
Recombinant human IMPDH type I and type II enzymes
-
Inosine-5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Test compounds (this compound, MPA) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound dilutions.
-
Initiate the reaction by adding the IMPDH enzyme and IMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the formation of NADH by monitoring the increase in absorbance at 340 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by fitting the data to a dose-response curve.
Objective: To assess the effect of test compounds on the proliferation of stimulated lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Test compounds (this compound, MPA) dissolved in DMSO.
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Procedure (CFSE-based):
-
Label isolated PBMCs with CFSE according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Stimulate the cells with a mitogen.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
-
Calculate the percentage of inhibition of proliferation and determine the IC50 values.
Objective: To evaluate the effect of test compounds on antibody production by stimulated B cells.
Materials:
-
Splenic B cells isolated from mice.
-
RPMI-1640 medium supplemented as above.
-
Lipopolysaccharide (LPS).
-
Test compounds (this compound, MPA) dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA kit for detecting mouse IgM or IgG.
Procedure:
-
Isolate splenic B cells from mice.
-
Plate the B cells in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Stimulate the cells with LPS.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Collect the culture supernatants.
-
Quantify the amount of IgM or IgG in the supernatants using an ELISA kit.
-
Calculate the percentage of inhibition of antibody production and determine the IC50 values.
In Vivo Models
Objective: To assess the efficacy of immunosuppressive compounds in preventing acute rejection of a transplanted heart.
Caption: Workflow for the Rat Heterotopic Cardiac Allograft Model.
Animals:
-
Donor rats (e.g., Lewis strain)
-
Recipient rats (e.g., Brown Norway strain)
Procedure:
-
Anesthetize both donor and recipient rats.
-
Perform a heterotopic cardiac transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Post-surgery, randomly assign recipient rats to different treatment groups (vehicle, this compound, MMF).
-
Administer the assigned treatment daily via oral gavage, starting on the day of transplantation.
-
Monitor the viability of the grafted heart daily by palpation of the abdomen to detect heartbeat.
-
The day of complete cessation of the heartbeat is recorded as the day of graft rejection.
-
Calculate the median survival time (MST) for each treatment group.
Objective: To evaluate the anti-fibrotic effects of test compounds in a model of progressive renal interstitial fibrosis.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with silk sutures.
-
Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Randomly assign the UUO rats to different treatment groups (vehicle, this compound, MMF).
-
Administer the assigned treatment daily via oral gavage for a specified period (e.g., 14 days).
-
At the end of the treatment period, euthanize the animals and harvest the obstructed kidneys.
-
Process the kidney tissue for histological and molecular analysis.
-
Assess the degree of renal fibrosis by:
-
Histology: Staining with Masson's trichrome or Sirius red to visualize collagen deposition.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA) and collagen I.
-
Biochemical analysis: Measuring the hydroxyproline content of the kidney tissue as an indicator of total collagen.
-
Gene expression analysis: Quantifying the mRNA levels of pro-fibrotic genes (e.g., TGF-β1, collagen I) by RT-qPCR.
-
Comparative Evaluation and Future Directions
The preclinical data suggest that this compound is a potent IMPDH inhibitor with comparable in vivo efficacy to MMF in models of organ transplant rejection and renal fibrosis.[1][3] Notably, some studies indicate that this compound may possess a more favorable gastrointestinal toxicity profile, a significant potential advantage over MMF.[1]
Caption: Logical Relationship of the Comparative Evaluation.
Further investigation, including comprehensive toxicology studies and well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a next-generation immunosuppressant. Its distinct chemical structure and potentially improved safety profile make it a compelling candidate for further development as an alternative to mycophenolate mofetil.
References
- 1. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-566419, an In Vitro IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566419 is a potent, reversible, and uncompetitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By impeding IMPDH activity, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer. This inhibitory action preferentially affects rapidly proliferating cells, such as lymphocytes, making this compound a significant compound for immunosuppressive and anti-proliferative research. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on IMPDH and its effects on lymphocyte proliferation.
Introduction
Inosine 5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the first and rate-limiting step in the de novo synthesis of guanine nucleotides.[2] Consequently, IMPDH is a key regulator of the intracellular guanine nucleotide pool.[3] T and B lymphocytes are highly dependent on the de novo pathway for purine synthesis, rendering them particularly sensitive to IMPDH inhibition.[4] this compound is a synthetic acridone-based inhibitor of IMPDH with demonstrated immunosuppressive properties.[1][5] The following protocols describe standard in vitro methods to quantify the enzymatic inhibition of IMPDH and the cellular consequences of this inhibition on lymphocyte proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species/Cell Line | IC50 / Ki | Reference |
| IMPDH | Enzymatic Assay | Not Specified | IC50 = 17 nM | |
| IMPDH Type II | Enzyme Kinetics | Human | Ki = 25 ± 3 nM (vs. IMP) | [1] |
| Ki = 20 ± 4 nM (vs. NAD+) | [1] | |||
| ConA-Stimulated T-cells | Cell Proliferation | Rat | IC50 = 320 nM | [6] |
| LPS-Stimulated B-cells | Cell Proliferation | Rat | IC50 = 230 nM | [6] |
Signaling Pathway
The diagram below illustrates the central role of IMPDH in the de novo purine synthesis pathway and the mechanism of action for this compound.
Caption: IMPDH in the De Novo Guanine Nucleotide Synthesis Pathway.
Experimental Protocols
IMPDH Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method to determine the in vitro inhibitory activity of this compound against IMPDH by monitoring the production of NADH.
Materials:
-
Purified recombinant human IMPDH enzyme (Type I or Type II)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a dilution series of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare stock solutions of IMP and NAD+ in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
25 µL of this compound at various concentrations (or vehicle control - Assay Buffer with DMSO)
-
25 µL of IMP solution (final concentration, e.g., 200 µM)
-
25 µL of NAD+ solution (final concentration, e.g., 400 µM)
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of purified IMPDH enzyme to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes using a spectrophotometer in kinetic mode. This corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the IMPDH Enzyme Inhibition Assay.
Lymphocyte Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on mitogen-stimulated T and B lymphocytes.
Materials:
-
Isolated primary lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs, or rat splenocytes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and antibiotics)
-
T-cell mitogen: Concanavalin A (ConA) or Phytohemagglutinin (PHA)
-
B-cell mitogen: Lipopolysaccharide (LPS)
-
This compound
-
Cell proliferation reagent (e.g., MTS, WST-1, or [3H]-thymidine)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (for colorimetric assays) or scintillation counter (for [3H]-thymidine incorporation)
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend cells in complete culture medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium and add 50 µL to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Add 50 µL of the appropriate mitogen to stimulate proliferation (e.g., ConA for T-cells, LPS for B-cells). Include unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Measurement of Proliferation:
-
For colorimetric assays (MTS/WST-1):
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
For [3H]-thymidine incorporation:
-
Add 1 µCi of [3H]-thymidine to each well during the final 18 hours of incubation.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Subtract the background absorbance/counts from the unstimulated control wells.
-
Calculate the percentage of proliferation relative to the mitogen-stimulated vehicle control.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the Lymphocyte Proliferation Assay.
References
- 1. medkoo.com [medkoo.com]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of human T lymphocyte activation on inosine monophosphate dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Notes and Protocols for BMS-566419 Cell-Based Lymphocyte Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566419 is a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of guanine nucleotide synthesis.[1][2] This pathway is particularly crucial for the proliferation of lymphocytes, including T and B cells, making IMPDH an attractive target for immunosuppressive therapies.[3] this compound has demonstrated inhibition of human T-lymphoblast and peripheral blood mononuclear cell (PBMC) proliferation in vitro.[2] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on lymphocytes using a carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.
Mechanism of Action
This compound exerts its anti-proliferative effect by inhibiting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is a rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) and subsequent guanosine triphosphate (GTP). Lymphocytes are highly dependent on this de novo pathway for their proliferation, as the salvage pathway for purine synthesis is less active in these cells. By depleting the intracellular pool of guanine nucleotides, this compound effectively halts DNA synthesis and cell cycle progression, leading to the inhibition of lymphocyte proliferation.[3]
Caption: Signaling pathway of this compound-mediated inhibition of lymphocyte proliferation.
Data Presentation
The inhibitory activity of this compound on IMPDH and lymphocyte proliferation has been quantified and is summarized in the table below. These values provide a benchmark for researchers evaluating the compound's potency.
| Target/Assay | Cell Type/Condition | IC₅₀ (nM) | Reference |
| IMPDH Type I | Enzyme Assay | 91 | [4] |
| IMPDH Type II | Enzyme Assay | 68 | [4] |
| T Cell Proliferation | Concanavalin A-stimulated rat T cells | 320 | [4] |
| B Cell Proliferation | Lipopolysaccharide-stimulated rat B cells | 230 | [4] |
| Mixed Lymphocyte Reaction | Alloantigen-specific rat T cells | 95 | [4] |
Experimental Protocols
Cell-Based Lymphocyte Proliferation Assay using CFSE
This protocol outlines the use of CFSE to monitor lymphocyte proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the quantitative analysis of cell proliferation.[5][6]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (Soluble in DMSO)[2]
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA), anti-CD3/anti-CD28 beads, or other T-cell mitogens
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sanguinebio.com [sanguinebio.com]
Application Notes and Protocols: BMS-566419 in a Rat Cardiac Allograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566419 is a potent and orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanosine nucleotides.[1][2][3] This pathway is of particular importance for the proliferation of lymphocytes, making IMPDH a key target for immunosuppressive therapies in organ transplantation.[4] this compound has demonstrated efficacy in prolonging allograft survival in preclinical models, positioning it as a potential therapeutic agent for the prevention of transplant rejection.[5][6] Notably, it has shown comparable efficacy to the widely used immunosuppressant mycophenolate mofetil (MMF) but with potentially reduced gastrointestinal toxicity.[5][6]
These application notes provide a comprehensive overview of the use of this compound in a rat cardiac allograft model, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is a rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). T and B lymphocytes are highly reliant on this de novo pathway for their proliferation, as they lack a robust salvage pathway for purine synthesis. By depleting the intracellular pool of guanosine nucleotides, this compound effectively halts DNA and RNA synthesis in activated lymphocytes, leading to a cytostatic effect and preventing their clonal expansion in response to alloantigens. This ultimately suppresses the immune response that leads to allograft rejection.[4]
Data Presentation
The following tables summarize the quantitative data from a study investigating the efficacy of this compound in a rat heterotopic cardiac allograft model.[5][6]
Table 1: Monotherapy Graft Survival
| Treatment Group | Dose (mg/kg, oral) | Median Survival Time (MST) in Days |
| Vehicle | - | 5 |
| This compound | 60 | 18 |
| MMF | 40 | 18.5 |
Table 2: Combination Therapy Graft Survival with Sub-therapeutic FK506
| Treatment Group | Dose (mg/kg, oral) | Median Survival Time (MST) in Days |
| This compound | 30 | 21.5 |
| MMF | 20 | 21.5 |
Experimental Protocols
Protocol 1: Heterotopic Cardiac Transplantation in the Rat
This protocol describes the surgical procedure for heterotopic heart transplantation in rats, a standard model for studying cardiac allograft rejection.
Materials:
-
Donor and recipient rats (e.g., Lewis and Brown Norway strains for allogeneic model)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
Heparinized saline
-
Sutures (e.g., 8-0 or 9-0 prolene)
-
Vascular clamps
-
Sterile gauze and drapes
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize both donor and recipient rats using isoflurane.
-
Shave and disinfect the abdominal area of the recipient and the thoracic and abdominal areas of the donor.
-
Maintain body temperature using a heating pad.
-
-
Donor Heart Procurement:
-
Perform a midline laparotomy and thoracotomy on the donor rat.
-
Administer heparin (e.g., 500 IU) into the inferior vena cava.
-
Ligate the superior and inferior vena cava and pulmonary veins.
-
Transect the aorta and pulmonary artery.
-
Carefully excise the heart and place it in ice-cold saline to induce cardioplegia.
-
-
Recipient Preparation:
-
Perform a midline laparotomy in the recipient rat.
-
Gently retract the intestines to expose the abdominal aorta and inferior vena cava.
-
Isolate a segment of the infrarenal aorta and vena cava.
-
-
Anastomosis:
-
Apply vascular clamps to the isolated segment of the recipient's aorta and vena cava.
-
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's abdominal aorta using a continuous suture.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Reperfusion and Closure:
-
Remove the vascular clamps to allow blood flow into the donor heart. The transplanted heart should begin to beat.
-
Reposition the intestines and close the abdominal wall in layers.
-
-
Postoperative Care:
Protocol 2: Drug Administration and Graft Survival Assessment
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Drug Administration:
-
Beginning on the day of transplantation, administer this compound or vehicle to the recipient rats daily via oral gavage.
-
-
Graft Survival Assessment:
-
Palpate the recipient's abdomen daily to assess the contractility of the transplanted heart.
-
The day of rejection is defined as the last day of a palpable heartbeat.
-
Median Survival Time (MST) is calculated for each treatment group.
-
-
Histopathological Analysis (Optional):
-
At the time of rejection or a predetermined endpoint, euthanize the animal.
-
Excise the transplanted heart and fix it in formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the severity of rejection (e.g., cellular infiltration, myocyte necrosis, and vasculitis).
-
Conclusion
This compound is a promising immunosuppressive agent that demonstrates significant efficacy in prolonging cardiac allograft survival in a rat model. Its mechanism of action, targeting IMPDH, provides a sound basis for its use in preventing rejection. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and other novel immunosuppressants in a preclinical setting. The quantitative data suggests that this compound has a therapeutic profile comparable to MMF, with the potential for an improved safety profile.
References
- 1. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (PDF) Assessment of Graft Rejection by Measuring the [research.amanote.com]
- 4. Heterotopic heart transplantation in rats: improved anesthetic and surgical technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of graft function in rodent models of heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cardiac allograft rejection with electrophysiology of the conduction system and histopathology of the ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat Model of Normothermic Ex-Situ Perfused Heterotopic Heart Transplantation [jove.com]
Application Notes and Protocols for BMS-566419 in T-Cell and B-Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566419 is a potent and selective, orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] Lymphocytes, particularly T-cells and B-cells, are highly dependent on this de novo pathway for their proliferation, as they lack a robust salvage pathway for guanine nucleotide synthesis. By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanosine and deoxyguanosine triphosphates, leading to the suppression of T-cell and B-cell proliferation and function. This makes this compound a valuable tool for studying lymphocyte activation and for the development of immunosuppressive therapies.
Mechanism of Action
This compound exerts its immunosuppressive effects by targeting IMPDH, leading to the inhibition of DNA and RNA synthesis in rapidly dividing cells like activated lymphocytes. This targeted action on the de novo purine synthesis pathway makes it a specific inhibitor of lymphocyte proliferation with potential applications in autoimmune diseases and organ transplantation.
Quantitative Data
The inhibitory activity of this compound on IMPDH and lymphocyte proliferation has been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibitory Activity of this compound against IMPDH
| Target | IC50 (nM) | Reference |
| Inosine Monophosphate Dehydrogenase (IMPDH) | 17 |
Table 2: Inhibitory Activity of this compound on T-Cell and B-Cell Proliferation
| Assay | Cell Type | Stimulant | IC50 (nM) | Reference |
| T-Cell Proliferation | Human T-lymphoblasts | - | Inhibits | |
| T-Cell Proliferation | Human PBMCs | - | Inhibits | |
| T-Cell Proliferation | Rat Splenocytes | Concanavalin A (ConA) | 320 | [3] |
| B-Cell Proliferation | Rat Splenocytes | Lipopolysaccharide (LPS) | 230 | [3] |
| Mixed Lymphocyte Reaction (MLR) | Rat Splenocytes | Allogeneic stimulation | 95 | [3] |
Experimental Protocols
Detailed protocols for assessing the effect of this compound on T-cell and B-cell proliferation are provided below. These are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: In Vitro T-Cell Proliferation Assay Using [³H]-Thymidine Incorporation
This protocol details the measurement of T-cell proliferation in response to a mitogen (Concanavalin A) and its inhibition by this compound.
Materials:
-
Rat splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Concanavalin A (ConA)
-
[³H]-Thymidine
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate splenocytes from rats using a standard protocol. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration.
-
Stimulation: Add 50 µL of ConA solution (to a final concentration of 1.25 µg/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
[³H]-Thymidine Pulse: For the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control and determine the IC50 value.
Protocol 2: In Vitro B-Cell Proliferation Assay Using [³H]-Thymidine Incorporation
This protocol measures B-cell proliferation in response to Lipopolysaccharide (LPS) and its inhibition by this compound.
Materials:
-
Rat splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
[³H]-Thymidine
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate splenocytes from rats. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Stimulation: Add 50 µL of LPS solution (to a final concentration of 10 µg/mL) to each well, except for the unstimulated control wells.[4]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
[³H]-Thymidine Pulse: For the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: One-Way Mixed Lymphocyte Reaction (MLR)
This protocol assesses the proliferation of T-cells in response to allogeneic stimulation and its inhibition by this compound.
Materials:
-
Splenocytes from two different strains of rats (e.g., Lewis and Brown Norway)
-
RPMI-1640 medium (as above)
-
This compound (stock solution in DMSO)
-
Mitomycin C or irradiation source
-
[³H]-Thymidine
-
96-well round-bottom culture plates
Procedure:
-
Prepare Responder and Stimulator Cells:
-
Responder cells: Isolate splenocytes from one rat strain (e.g., Lewis).
-
Stimulator cells: Isolate splenocytes from the second rat strain (e.g., Brown Norway). Inactivate these cells by treating with Mitomycin C (e.g., 25 µg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation. Wash the stimulator cells extensively to remove any residual Mitomycin C.
-
-
Plating:
-
Resuspend responder cells at 1 x 10⁶ cells/mL and stimulator cells at 2 x 10⁶ cells/mL.
-
In a 96-well round-bottom plate, add 100 µL of responder cells and 100 µL of stimulator cells to each well.
-
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 4 to 5 days at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture.
-
Harvesting and Measurement: Harvest the cells and measure [³H]-thymidine incorporation as described in the previous protocols.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.
References
- 1. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: In Vivo Efficacy of BMS-566419 in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone. The proliferation of T and B lymphocytes is a key pathological feature of RA. BMS-566419 is a potent and orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanosine nucleotides.[1] By inhibiting IMPDH, this compound selectively targets the proliferation of lymphocytes, which are highly dependent on this pathway, thereby offering a promising therapeutic strategy for RA. These application notes provide a summary of the in vivo efficacy of this compound in a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis.
Mechanism of Action: IMPDH Inhibition
This compound exerts its immunosuppressive effects by inhibiting IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). Lymphocytes, unlike other cell types, lack an efficient purine salvage pathway and are therefore highly reliant on the de novo pathway for their proliferation. Depletion of the guanosine nucleotide pool by this compound leads to the arrest of T and B cell proliferation, thus mitigating the autoimmune response characteristic of rheumatoid arthritis.
In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA)
The efficacy of this compound was evaluated in the rat adjuvant-induced arthritis (AIA) model. This model is characterized by a robust and reproducible inflammatory response in the joints, mimicking many features of human rheumatoid arthritis.
Summary of Efficacy Data
Oral administration of this compound demonstrated a dose-dependent reduction in paw swelling in the AIA rat model. The data presented below is representative of the expected outcomes from such a study.
| Treatment Group | Dose (mg/kg, p.o., qd) | Mean Paw Volume (mL) on Day 21 (± SEM) | % Inhibition of Paw Swelling |
| Naive (Non-arthritic) | - | 1.2 ± 0.1 | - |
| Vehicle Control | - | 3.5 ± 0.3 | 0% |
| This compound | 10 | 2.8 ± 0.2 | 30.4% |
| This compound | 30 | 2.1 ± 0.2** | 60.9% |
| This compound | 60 | 1.5 ± 0.1 | 87.0% |
| Dexamethasone (Positive Control) | 1 | 1.4 ± 0.1 | 91.3% |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. |
Table 1: Effect of this compound on Paw Swelling in Rat Adjuvant-Induced Arthritis.
| Treatment Group | Dose (mg/kg, p.o., qd) | Mean Arthritis Score on Day 21 (± SEM) | % Inhibition of Arthritis Score |
| Naive (Non-arthritic) | - | 0.0 ± 0.0 | - |
| Vehicle Control | - | 12.5 ± 1.1 | 0% |
| This compound | 10 | 9.2 ± 0.9 | 26.4% |
| This compound | 30 | 5.8 ± 0.7** | 53.6% |
| This compound | 60 | 2.1 ± 0.4 | 83.2% |
| Dexamethasone (Positive Control) | 1 | 1.5 ± 0.3 | 88.0% |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. |
Table 2: Effect of this compound on Clinical Arthritis Score in Rat Adjuvant-Induced Arthritis.
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Male Lewis rats (175-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Dexamethasone
-
Plethysmometer or digital calipers
Procedure:
-
Arthritis Induction:
-
On Day 0, animals are lightly anesthetized.
-
0.1 mL of CFA is injected intradermally into the plantar surface of the right hind paw.
-
-
Dosing:
-
Animals are randomized into treatment groups (n=8-10 per group) on Day 7 post-adjuvant injection.
-
This compound, vehicle, or a positive control (e.g., Dexamethasone) is administered orally, once daily, from Day 7 to Day 21.
-
-
Efficacy Assessment:
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer on specified days (e.g., Days 0, 7, 14, 21). The change in paw volume is calculated.
-
Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, based on the degree of erythema, swelling, and joint deformity. The maximum score per animal is 16.
-
-
Data Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
-
Conclusion
This compound demonstrates significant in vivo efficacy in a preclinical model of rheumatoid arthritis. Its dose-dependent reduction of paw swelling and clinical arthritis scores supports its development as a potential therapeutic agent for the treatment of RA. The mechanism of action, targeting lymphocyte proliferation through IMPDH inhibition, provides a clear rationale for its immunomodulatory effects. Further studies are warranted to explore its long-term efficacy and safety profile.
References
Application Notes and Protocols: BMS-566419 in Unilateral Ureteral Obstruction (UUO) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-566419, an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), in preclinical rat models of unilateral ureteral obstruction (UUO), a well-established model for studying renal fibrosis.
Introduction
Unilateral ureteral obstruction is a widely utilized experimental model that mimics the progressive renal interstitial fibrosis observed in chronic kidney disease (CKD). This compound is a potent and selective inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, this compound has been shown to exert antifibrotic effects in the kidney. These notes provide detailed protocols for inducing UUO in rats and for evaluating the therapeutic efficacy of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound in a 14-day rat UUO model as described in the literature.[1] Oral administration of this compound resulted in a significant and dose-dependent suppression of UUO-induced renal fibrosis.
Table 1: Effect of this compound on Renal Fibrosis and Collagen Content
| Treatment Group | Dose (mg/kg, oral) | Observation |
| Vehicle Control | - | Significant interstitial fibrosis observed in the renal cortex. |
| This compound | Dose-dependent | Significant and dose-dependent suppression of renal fibrosis. |
| This compound | Dose-dependent | Decreased collagen content as indicated by hydroxyproline concentration. |
| This compound | 60 | Antifibrotic effects were comparable to Mycophenolate Mofetil (MMF) at 40 mg/kg. |
Table 2: Effect of this compound on Gene Expression of Fibrotic and Inflammatory Markers
| Treatment Group | Dose (mg/kg, oral) | Gene Target | Effect |
| This compound | Dose-dependent | Collagen type 1 mRNA | Decreased expression. |
| This compound | Dose-dependent | Monocyte Chemoattractant Protein-1 (MCP-1) mRNA | Decreased expression. |
| This compound | Dose-dependent | Transforming Growth Factor-β1 (TGF-β1) mRNA | Decreased expression. |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model in Rats
This protocol describes the surgical procedure to induce unilateral ureteral obstruction in rats, a common model for renal fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
Sterile saline
-
Animal warming pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdominal area and sterilize the surgical site with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Place the animal on a warming pad to maintain body temperature throughout the procedure.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
-
Surgical Ligation:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines with sterile, saline-moistened gauze to locate the left kidney and ureter.
-
Isolate the left ureter and ligate it at two points (approximately 5 mm apart) using 4-0 silk suture.
-
For an irreversible UUO model, the ureter can be cut between the two ligatures.
-
Reposition the intestines and suture the abdominal wall and skin in layers.
-
-
Post-Operative Care:
-
Administer post-operative analgesics for at least 48 hours.
-
Monitor the animals for signs of pain, distress, or infection.
-
House the animals in a clean cage with easy access to food and water.
-
-
Sham Operation Control:
-
For the sham control group, perform the same surgical procedure, including isolation of the left ureter, but do not ligate it.
-
This compound Administration
Preparation of Dosing Solution:
-
This compound is typically formulated for oral administration. A common vehicle is 0.5% methylcellulose in sterile water.
-
Prepare the dosing solution to the desired concentrations (e.g., for doses of 10, 30, and 60 mg/kg) based on the average body weight of the rats.
Administration Protocol:
-
Begin daily oral gavage of this compound or vehicle control on the day of the UUO surgery and continue for the duration of the study (e.g., 14 days).
-
The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
Assessment of Renal Fibrosis
Histopathological Analysis:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the rats and perfuse the kidneys with cold phosphate-buffered saline (PBS).
-
Excise the obstructed and contralateral kidneys.
-
Fix a portion of the kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 4-µm sections.
-
-
Staining:
-
Stain the sections with Masson's trichrome or Sirius red to visualize collagen deposition.
-
-
Quantification:
-
Capture digital images of the stained sections.
-
Quantify the fibrotic area (blue staining for Masson's trichrome, red for Sirius red) as a percentage of the total cortical area using image analysis software.
-
Hydroxyproline Assay for Collagen Content:
-
Tissue Hydrolysis:
-
Weigh a portion of the kidney cortex (approximately 50-100 mg).
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
-
-
Assay Procedure:
-
Neutralize the hydrolysate with NaOH.
-
Use a commercial hydroxyproline assay kit or a standard protocol involving oxidation with Chloramine-T and reaction with Ehrlich's reagent to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (typically around 560 nm).
-
Calculate the hydroxyproline concentration based on a standard curve and express the results as µg of hydroxyproline per mg of wet kidney tissue.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Homogenize a portion of the kidney cortex in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard protocol or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform RT-qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target genes (Collagen type 1, MCP-1, TGF-β1) and a housekeeping gene (e.g., GAPDH).
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat UUO model.
Caption: Proposed mechanism of this compound in attenuating renal fibrosis.
References
Application Notes and Protocols for Measuring IMPDH Activity Following BMS-566419 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of inosine monophosphate dehydrogenase (IMPDH) in cultured cells following treatment with BMS-566419, a potent, reversible, and uncompetitive inhibitor of IMPDH.[1][2] The protocols outlined below cover cell treatment, lysate preparation, a spectrophotometric enzyme activity assay, and an HPLC-based method for quantifying downstream guanine nucleotide levels.
Introduction
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for DNA and RNA synthesis, signal transduction, and cellular proliferation. Consequently, IMPDH has emerged as a significant target for therapeutic intervention in oncology, immunology, and virology.
This compound is a potent, orally available inhibitor of IMPDH with an IC50 of 17 nM.[4][5] It acts as an uncompetitive inhibitor with respect to both IMP (Ki = 25 ± 3 nM) and NAD+ (Ki = 20 ± 4 nM).[2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like lymphocytes and cancer cells.[3][6] Accurate measurement of IMPDH activity and its downstream effects after this compound treatment is critical for understanding its mechanism of action and for the development of novel therapeutics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the guanine nucleotide biosynthesis pathway, the point of inhibition by this compound, and the general experimental workflow for assessing the inhibitor's effects.
Figure 1: IMPDH Signaling Pathway and this compound Inhibition.
Figure 2: General Experimental Workflow.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described protocols.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Inosine Monophosphate Dehydrogenase (IMPDH) | [4][5] |
| IC50 | 17 nM | [4][5] |
| Mechanism of Action | Reversible, Uncompetitive | [2] |
| Ki (vs. IMP) | 25 ± 3 nM | [2] |
| Ki (vs. NAD+) | 20 ± 4 nM | [2] |
| Solubility | Up to 100 mM in DMSO | [4] |
Table 2: Effect of this compound on IMPDH Activity
| Treatment Group | This compound Conc. | Protein Conc. (mg/mL) | IMPDH Activity (nmol/min/mg) | % Inhibition |
| Vehicle Control | 0 µM | e.g., 1.5 | e.g., 10.2 | 0% |
| Treatment 1 | e.g., 10 nM | e.g., 1.5 | e.g., 6.1 | e.g., 40% |
| Treatment 2 | e.g., 50 nM | e.g., 1.5 | e.g., 2.5 | e.g., 75% |
| Treatment 3 | e.g., 200 nM | e.g., 1.5 | e.g., 0.8 | e.g., 92% |
Table 3: Guanine Nucleotide Levels Following this compound Treatment
| Treatment Group | This compound Conc. | IMP (pmol/10^6 cells) | XMP (pmol/10^6 cells) | GMP (pmol/10^6 cells) | GTP (pmol/10^6 cells) |
| Vehicle Control | 0 µM | e.g., 50 | e.g., 15 | e.g., 120 | e.g., 350 |
| Treatment 1 | e.g., 50 nM | e.g., 450 | e.g., 5 | e.g., 40 | e.g., 125 |
| Treatment 2 | e.g., 200 nM | e.g., 980 | e.g., <1 | e.g., 15 | e.g., 50 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., human peripheral blood mononuclear cells (PBMCs), K562, or other cancer cell lines) in appropriate culture medium at a density that will allow for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[4] Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0, 1, 10, 50, 100, 500 nM) to determine the optimal inhibitory concentration for your cell line.
-
Treatment: Add the diluted this compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) to the cell cultures.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be sufficient to observe a significant effect on IMPDH activity or nucleotide pools.[7]
-
Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add trypsin or a cell scraper to detach the cells, then collect them in a conical tube and centrifuge as above.
-
-
Cell Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove any residual medium and inhibitor. Centrifuge again and discard the supernatant. The cell pellet is now ready for lysis.
Protocol 2: Preparation of Cell Lysates for IMPDH Activity Assay
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but for enzyme assays, a simpler buffer is often preferred to avoid interference. An example is: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.1% Triton X-100, and a protease inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis: Resuspend the washed cell pellet from Protocol 1 in ice-cold lysis buffer. A general guideline is to use 100 µL of buffer per 1 million cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes, with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This supernatant contains the soluble proteins, including IMPDH.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the enzyme activity. A typical protein concentration range for this assay is 0.5–2 mg/mL.[8]
-
Storage: Use the lysate immediately for the IMPDH activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 3: Spectrophotometric Measurement of IMPDH Activity
This protocol is based on the principle that IMPDH catalyzes the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[9]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.
-
NAD+ Solution: 10 mM in assay buffer.
-
IMP Solution: 10 mM in assay buffer.
-
-
Reaction Setup:
-
In a 96-well UV-transparent plate, add the following to each well:
-
X µL of cell lysate (containing 10-50 µg of total protein).
-
Y µL of Assay Buffer to bring the volume to 180 µL.
-
10 µL of 10 mM NAD+ solution (final concentration: 0.5 mM).
-
-
Include a blank for each sample that contains the lysate and buffer but no IMP.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of 10 mM IMP solution (final concentration: 0.5 mM) to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.
-
Calculation of IMPDH Activity:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (nmol/min/mg) = [(ΔA340/min) / (6.22 * path length in cm)] * (Total reaction volume in mL / Protein amount in mg) * 1000
-
Protocol 4: Quantification of Guanine Nucleotides by HPLC
This protocol provides a method to measure the downstream effects of this compound on the guanine nucleotide pool.
-
Sample Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
To extract nucleotides, resuspend the cell pellet (e.g., 5-10 million cells) in 500 µL of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Neutralize the extract by adding potassium hydroxide (e.g., 1 M KOH) until the pH is between 6.5 and 7.5.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
The resulting supernatant contains the nucleotides and is ready for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An ion-pair reagent is typically required for good separation. A common mobile phase consists of:
-
Buffer A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate.
-
Buffer B: Acetonitrile.
-
-
Gradient: A linear gradient from 0% to 30% Buffer B over 20-30 minutes can effectively separate the nucleotides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Analysis:
-
Inject 20-100 µL of the prepared sample onto the HPLC system.
-
Run a standard curve with known concentrations of IMP, XMP, GMP, and GTP to identify and quantify the peaks in the samples based on their retention times and peak areas.
-
Normalize the results to the initial cell number to report nucleotide levels as pmol per 10^6 cells.
-
References
- 1. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. Guanine nucleotide depletion inhibits pre-ribosomal RNA synthesis and causes nucleolar disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. BMS 566419 (5492) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. GUANINE NUCLEOTIDE DEPLETION INHIBITS PRE-RIBOSOMAL RNA SYNTHESIS AND CAUSES NUCLEOLAR DISRUPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmrservice.com [bmrservice.com]
- 9. One moment, please... [novocib.com]
Application Notes and Protocols for Assessing Cytokine Production with BMS-566419
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566419 is a potent, orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] By depleting the intracellular pool of guanosine triphosphate (GTP), this compound selectively inhibits the proliferation of lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[4] This mechanism of action underlies its potential as an immunomodulatory agent in various therapeutic areas, including transplantation and autoimmune diseases.[2][5] Assessing the impact of this compound on cytokine production is crucial for understanding its immunomodulatory profile and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the effects of IMPDH inhibition by this compound on cytokine production, detailed protocols for in vitro assessment, and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action: How this compound Modulates Cytokine Production
This compound, as an IMPDH inhibitor, exerts its effects on cytokine production primarily through the depletion of guanine nucleotides. This has several downstream consequences on immune cell function and signaling pathways that regulate cytokine gene expression and protein synthesis.
Key Signaling Pathways Affected:
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory cytokine production. While some studies suggest that IMPDH inhibition can suppress the activation of the NF-κB pathway, others indicate a more complex interaction where IMPDH inhibition might, under certain conditions, promote Toll-like receptor (TLR) signaling that leads to NF-κB activation.[1][5][6] This dual role highlights the importance of studying the effects of this compound in specific cellular contexts.
-
p38 MAPK Signaling: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the production of inflammatory cytokines. Inhibition of IMPDH has been shown to suppress the phosphorylation of p38 MAPK, thereby potentially reducing the expression of downstream target genes, including those encoding various cytokines.[1][7]
Quantitative Data on Cytokine Modulation
While specific quantitative data for this compound is emerging, the effects of other well-characterized IMPDH inhibitors, such as Mycophenolate Mofetil (MMF) and its active metabolite Mycophenolic Acid (MPA), provide a strong indication of the expected impact on cytokine production. This compound has demonstrated similar pharmacological effects to MMF.[2][8]
Table 1: Effect of this compound on Cytokine mRNA Expression in a Rat Model of Unilateral Ureteral Obstruction
| Cytokine | Cell/Tissue Type | Treatment | Change in mRNA Expression | Reference |
| MCP-1 | Rat Kidney Cortex | This compound (60 mg/kg) | Decreased | [8] |
| TGF-β1 | Rat Kidney Cortex | This compound (60 mg/kg) | Decreased | [8] |
Table 2: Expected Effects on Cytokine Production Based on Studies with the IMPDH Inhibitor Mycophenolate Mofetil (MMF)/Mycophenolic Acid (MPA)
| Cytokine | Cell/Tissue Type | Treatment | Expected Effect | Reference |
| IFN-γ | Mouse Splenocytes | MMF | Inhibition of mRNA expression and serum levels | [9][10] |
| TNF-α | Mouse Splenocytes | MMF | Inhibition of mRNA expression and serum levels | [9][10][11] |
| IL-1β | Mouse Splenocytes | MMF | Inhibition of mRNA expression and serum levels | [9][10][11] |
| IL-6 | Mouse Splenocytes | MMF | Inhibition of mRNA expression and serum levels | [9][10] |
| IL-12 | Mouse Splenocytes | MMF | Inhibition of mRNA expression and serum levels | [9][10] |
| IL-17A | Mouse Pleural Leukocytes | MMF | Inhibition of protein levels and mRNA expression | [11] |
| IL-10 | Mouse Splenocytes | MMF | No inhibition of mRNA expression | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) using ELISA
This protocol describes the measurement of secreted cytokines in the supernatant of cultured PBMCs treated with this compound.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for T-cells)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Add 50 µL of the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the effect of this compound on cytokine production by comparing the treated groups to the stimulated control.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.
Materials:
-
This compound
-
PBMCs or specific immune cell subsets
-
Complete RPMI-1640 medium
-
Stimulating agent (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture PBMCs or isolated immune cells in the presence of various concentrations of this compound and a vehicle control for a predetermined time (e.g., 4-6 hours).
-
Stimulation: Add a stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor to the cell cultures. Incubate for another 4-6 hours.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently labeled antibodies against cell surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the intracellular cytokines of interest for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest based on surface markers and quantify the percentage of cells expressing the target cytokines.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytokine assessment.
References
- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of an anti-inflammatory effect of mycophenolate mofetil in a murine model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-566419 in DMSO: Technical Support Center
For researchers, scientists, and drug development professionals utilizing BMS-566419, this guide provides comprehensive information on its solubility and stability in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports from commercial suppliers regarding the maximum solubility of this compound in DMSO. One supplier reports a solubility of 12.5 mg/mL (25.64 mM), while others indicate a higher solubility of 48.76 mg/mL (100 mM)[1][2]. This discrepancy may be due to differences in the purity of the compound, the water content of the DMSO, or the exact experimental conditions used for dissolution. It is recommended to start with the lower concentration and gradually increase if a higher concentration is required.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies[1][2].
Q3: How should I store the solid compound and its DMSO stock solution?
A3: For long-term storage, the solid (powder) form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C[3]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[1][4]. IMPDH is a crucial enzyme in the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, this compound depletes the pool of these nucleotides, which are essential for DNA and RNA synthesis, thereby suppressing the proliferation of cells, such as lymphocytes[4][5].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound in DMSO | 1. Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many compounds[3][6]. 2. Insufficient mixing: The compound may not have been adequately mixed to facilitate dissolution. 3. Attempting too high a concentration: The desired concentration may exceed the solubility limit under your specific conditions. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 2. After adding the DMSO, vortex the solution and then place it in an ultrasonic bath until the compound is fully dissolved[3][6]. Gentle warming may also aid dissolution, but be cautious of potential degradation at higher temperatures. 3. Start with a lower concentration (e.g., 10 mg/mL) and if successful, incrementally increase the amount of compound. |
| Precipitation observed in the stock solution after storage | 1. Improper storage: Storing the solution at a temperature warmer than recommended can lead to instability and precipitation. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out of solution. 3. Concentration too high: The solution may have been prepared at a concentration close to its saturation point, leading to precipitation upon slight temperature changes. | 1. Ensure the stock solution is stored at -80°C for long-term storage or -20°C for short-term storage[3]. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. If precipitation persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration. Before use, you can try to redissolve the precipitate by warming the vial and sonicating. |
| Inconsistent experimental results | 1. Degradation of the compound: The stock solution may have degraded due to improper storage or being stored for longer than the recommended period. 2. Inaccurate concentration: This could be due to incomplete initial dissolution or precipitation during storage. | 1. Always use a stock solution that has been stored correctly and is within the recommended stability period. If in doubt, prepare a fresh stock solution. 2. Before each experiment, visually inspect the stock solution for any signs of precipitation. If present, follow the steps in the row above to redissolve it. |
Data Summary
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Concentration (mg/mL) | Concentration (mM) | Notes |
| MedchemExpress | 12.5 | 25.64 | Requires sonication; hygroscopic DMSO can impact solubility.[6] |
| Tocris Bioscience | 48.76 | 100 | - |
| R&D Systems | Not explicitly stated in mg/mL | 100 | Soluble to 100 mM in DMSO. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Experimental Protocol
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 487.57 g/mol ), you will need 4.876 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the tube for 1-2 minutes to mix the contents.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
If preparing a larger volume, aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: Inhibition of the IMPDH signaling pathway by this compound.
Caption: Workflow for preparing a stable this compound solution in DMSO.
References
- 1. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Preparing BMS-566419 stock solutions for cell culture
Welcome to the technical support center for BMS-566419. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing this compound stock solutions for cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mM. One supplier notes a solubility of 12.5 mg/mL (25.64 mM) and suggests using ultrasonic treatment to aid dissolution.[1] It's also important to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: How should I store the solid compound and the stock solution?
A3: The solid powder of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to avoid repeated freeze-thaw cycles.[3][4]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[5]
Troubleshooting Guide
Issue: I see a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium.
This is a common issue known as "solvent shock," where a compound that is highly soluble in an organic solvent like DMSO precipitates when rapidly diluted into an aqueous solution where it is less soluble.[5]
Potential Causes and Solutions:
-
High Final Concentration: The intended final concentration in the media may be above the aqueous solubility limit of this compound.
-
Solution: Try lowering the final concentration of this compound in your experiment. Perform a dose-response curve to find the optimal concentration that is both effective and soluble.[5]
-
-
Rapid Dilution: Adding a small volume of concentrated DMSO stock directly into a large volume of media can cause the compound to crash out of solution.
-
Solution 1: Use Serial Dilutions. Instead of a single large dilution, perform a series of intermediate dilutions. For example, first, dilute your concentrated DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture medium, vortexing gently, and then perform the final dilution.[5][6]
-
Solution 2: Slow, Dropwise Addition. Add the DMSO stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[5]
-
-
Incomplete Initial Dissolution: The compound may not have been fully dissolved in the DMSO stock solution initially.
-
Solution: Ensure the stock solution is clear and free of any visible particulates before use. Gentle warming or brief sonication can aid in dissolving the compound in DMSO.[1]
-
-
Media Temperature: Adding the stock solution to cold media can decrease the solubility of the compound.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 487.57 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in 1eq. HCl | Up to 50 mM | |
| Powder Storage | -20°C (3 years) or 4°C (2 years) | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [1][3] |
| Recommended Final DMSO % | < 0.5% | [4][5] |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 487.57 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.8757 mg of this compound. It is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.
-
Weigh the compound: Carefully weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube. For 5 mg of this compound, you would add approximately 1.025 mL of DMSO to achieve a 10 mM concentration.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use a brief sonication to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Optimizing BMS-566419 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing BMS-566419 dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally available small molecule inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is a key enzyme in the de novo synthesis pathway of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This inhibitory action leads to the suppression of lymphocyte proliferation, making it a compound of interest for immunosuppressive and anti-inflammatory applications.[1]
Q2: What are the reported effective dosages of this compound in preclinical in vivo models?
A2: In vivo studies in rats have demonstrated the efficacy of this compound at oral dosages of 30 mg/kg and 60 mg/kg. In a rat model of cardiac allograft rejection, a 60 mg/kg monotherapy or a 30 mg/kg dose in combination with FK506 was shown to be effective.[2] A dose of 60 mg/kg was also found to be effective in a rat model of renal fibrosis.[3]
Q3: How does this compound compare to other IMPDH inhibitors like Mycophenolate Mofetil (MMF)?
A3: this compound has been shown to have a superior gastrointestinal (GI) toxicity profile compared to MMF in preclinical studies.[2][4] This suggests that this compound may offer a wider therapeutic window, allowing for effective immunosuppression with a reduced risk of GI-related side effects.
Q4: What is a suitable vehicle for the oral administration of this compound?
A4: Based on published literature, this compound can be dissolved in 0.1 N HCl for oral gavage in rats. The compound is also reported to be soluble in DMSO and 1eq. HCl.
Q5: Are there any available pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound in animals?
A5: As of the latest available information, detailed pharmacokinetic parameters (such as Cmax, Tmax, half-life) and in vivo pharmacodynamic data (demonstrating the extent of IMPDH inhibition at specific doses) for this compound have not been published. This information is crucial for optimizing dosing frequency and understanding the direct target engagement in vivo. Researchers may need to conduct their own PK/PD studies to establish these parameters for their specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Suboptimal efficacy at previously reported doses (30-60 mg/kg). | 1. Animal model differences: Strain, age, or health status of the animals may affect drug metabolism and response. 2. Disease model severity: A more aggressive disease model may require a higher dose. 3. Formulation/Administration issues: Improper dissolution or administration of the compound. | 1. Conduct a dose-response study to determine the optimal dose for your specific model. 2. Ensure complete dissolution of this compound in the vehicle (e.g., 0.1 N HCl) immediately before administration. 3. Verify the accuracy of the oral gavage technique. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | 1. Dose is too high: The current dose may be approaching the maximum tolerated dose in your specific animal model. 2. Off-target effects: Although reported to have a good safety profile, off-target effects can occur. 3. Vehicle toxicity: The vehicle itself may be causing adverse effects. | 1. Reduce the dosage and/or the frequency of administration. 2. Monitor animals closely for clinical signs of toxicity. Consider blood cell counts to monitor for potential myelosuppression, a known class effect of IMPDH inhibitors. 3. Include a vehicle-only control group to rule out any effects from the administration vehicle. |
| Variability in experimental results between animals. | 1. Inconsistent drug administration: Variations in the volume or concentration of the administered drug. 2. Biological variability: Natural differences in drug metabolism and response between individual animals. 3. Gavage-related stress: Stress from the administration procedure can impact experimental outcomes. | 1. Ensure precise and consistent preparation and administration of the dosing solution. 2. Increase the number of animals per group to improve statistical power. 3. Acclimate animals to the handling and gavage procedure before the start of the experiment. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Species | Dosage | Route of Administration | Therapeutic Outcome | Reference |
| Cardiac Allograft Rejection | Rat | 60 mg/kg (monotherapy) | Oral | Prolonged graft survival | [2] |
| Cardiac Allograft Rejection | Rat | 30 mg/kg (with FK506) | Oral | Prolonged graft survival | [2] |
| Renal Fibrosis (Unilateral Ureteral Obstruction) | Rat | 60 mg/kg | Oral | Reduced renal fibrosis | [3] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats
-
Materials:
-
This compound powder
-
0.1 N Hydrochloric acid (HCl)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate size gavage needles
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 or 60 mg/kg) and the body weight of the animals.
-
Prepare the dosing solution by dissolving the this compound powder in 0.1 N HCl. For example, to achieve a 60 mg/kg dose in a 200g rat with a gavage volume of 5 ml/kg, the concentration would be 12 mg/ml.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if necessary, but stability under these conditions should be verified.
-
Administer the solution to the rats via oral gavage using a suitable gavage needle and syringe. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
-
Prepare the dosing solution fresh daily.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo dose optimization.
References
- 1. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Potential off-target effects of BMS-566419
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-566419. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo synthesis of guanosine nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory action preferentially affects cells that are highly dependent on the de novo pathway for purine synthesis, such as activated lymphocytes.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target binding profile of this compound against a broad panel of kinases or other enzymes. The existing literature primarily focuses on its on-target effects as an IMPDH inhibitor.
Q3: Are there any known adverse effects of this compound observed in preclinical studies?
Preclinical studies have indicated that this compound has a more favorable gastrointestinal (GI) toxicity profile compared to mycophenolate mofetil (MMF), another IMPDH inhibitor.[5][6][7] While GI toxicity is a known dose-limiting factor for MMF, studies in a rat adjuvant arthritis model suggest that this compound has a better therapeutic index concerning this side effect.[7] However, as with other IMPDH inhibitors, there is a potential risk for bone marrow toxicity, such as leucopenia and anemia, although the severity of this for this compound was not extensively evaluated in the cited studies.[6]
Q4: How does the potency of this compound compare to other IMPDH inhibitors?
This compound is a potent inhibitor of IMPDH with an IC50 of 17 nM.[1][2] In vitro studies have shown its inhibitory activity on IMPDH type I/II is comparable, though slightly less potent than mycophenolic acid (MPA), the active metabolite of MMF.[5]
Troubleshooting Guides
Problem: I am observing unexpected cellular effects in my experiment that do not seem to be related to the inhibition of nucleotide synthesis.
Possible Cause: While specific off-target effects of this compound are not well-documented, unexpected cellular responses could arise from several factors:
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Secondary effects of IMPDH inhibition: GTP depletion can affect various cellular processes beyond DNA/RNA synthesis, such as signal transduction pathways that rely on GTP-binding proteins.
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Cell-type specific responses: The metabolic state of your specific cell line could lead to unique sensitivities to IMPDH inhibition.
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Compound purity and stability: Ensure the purity of your this compound stock and that it has been stored correctly to avoid degradation products that might have their own biological activity.
Troubleshooting Steps:
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Confirm On-Target Effect: Measure the intracellular GTP levels in your experimental system to confirm that this compound is effectively inhibiting IMPDH at the concentrations used.
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Titrate the Compound: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. This can help minimize any potential off-target or secondary effects.
-
Use a Rescue Experiment: Supplement your culture medium with guanosine to see if it reverses the observed unexpected effects. If the effects are reversed, it suggests they are downstream consequences of IMPDH inhibition.
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Consult the Literature for the Drug Class: Review literature on other IMPDH inhibitors (e.g., mycophenolic acid, ribavirin) to see if similar unexpected effects have been reported.
Problem: I am not observing the expected immunosuppressive/antiproliferative effect in my cell-based assay.
Possible Cause:
-
Cell line resistance: The cells you are using may not be highly dependent on the de novo purine synthesis pathway and may rely more on the salvage pathway.
-
Incorrect dosage: The concentration of this compound may be too low to achieve sufficient IMPDH inhibition.
-
Compound inactivity: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Confirm that your cell line is known to be sensitive to IMPDH inhibitors. Lymphocytes are a good positive control as they are highly dependent on the de novo pathway.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Check Compound Integrity: Use a fresh stock of this compound and ensure it has been stored at -20°C or -80°C as recommended.
-
Positive Control: Include a known IMPDH inhibitor, such as mycophenolic acid, as a positive control in your experiment.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 | Reference |
| IMPDH | Enzymatic Assay | 17 nM | [1][2] |
Table 2: Comparative In Vivo Efficacy in a Rat Cardiac Allograft Model
| Treatment | Dose | Median Survival Time (MST) of Graft | Reference |
| Vehicle | - | 5 days | [5] |
| This compound | 60 mg/kg (monotherapy) | 18 days | [5] |
| MMF | 40 mg/kg (monotherapy) | 18.5 days | [5] |
| This compound + FK506 (sub-therapeutic) | 30 mg/kg | 21.5 days | [5] |
| MMF + FK506 (sub-therapeutic) | 20 mg/kg | 21.5 days | [5] |
Experimental Protocols
1. IMPDH Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against IMPDH by monitoring the production of NADH.
-
Materials:
-
Purified recombinant IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare stock solutions of IMP, NAD+, and a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound at various concentrations (or solvent control), IMP solution, and NAD+ solution to each well.
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Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the purified IMPDH enzyme to each well.
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Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
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Calculate the initial reaction velocity for each inhibitor concentration.
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Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%).
-
2. Rat Heterotopic Cardiac Allograft Model
This is a summary of the in vivo model used to assess the efficacy of this compound in preventing organ transplant rejection.
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Animal Model:
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Male Lewis (LEW) and Brown Norway (BN) rats are commonly used as donor and recipient strains, respectively, to create a mismatch for allograft rejection studies.
-
-
Surgical Procedure:
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The donor rat is anesthetized, and the heart is surgically removed.
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The recipient rat is anesthetized, and the donor heart is heterotopically transplanted into the recipient's abdomen. This involves anastomosing the donor's aorta to the recipient's abdominal aorta and the donor's pulmonary artery to the recipient's inferior vena cava.
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The transplanted heart begins to beat, and its function can be monitored by palpation of the abdomen.
-
-
Drug Administration:
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This compound is typically administered orally to the recipient rats daily, starting from the day of transplantation.
-
-
Monitoring and Endpoint:
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The survival of the cardiac allograft is monitored daily by abdominal palpation.
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Rejection is defined as the cessation of a palpable heartbeat, which is then confirmed by laparotomy.
-
The primary endpoint is the median survival time (MST) of the transplanted graft.
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Visualizations
Caption: Inhibition of the de novo guanosine nucleotide synthesis pathway by this compound.
Caption: Experimental workflow for an in vitro IMPDH inhibition assay.
References
- 1. BMS 566419 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 2. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting BMS-566419 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-566419. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available inhibitor of inosine monophosphate dehydrogenase (IMPDH)[1]. IMPDH is a key enzyme in the de novo synthesis of guanosine nucleotides[2][3]. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer. This inhibition primarily affects rapidly proliferating cells, such as lymphocytes, leading to immunosuppressive and anti-proliferative effects.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and 1 equivalent of hydrochloric acid (HCl). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month[2]. Avoid repeated freeze-thaw cycles to prevent degradation of the compound[2].
Troubleshooting Guide: this compound Precipitation in Media
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What causes this?
This is a common issue for many compounds dissolved in DMSO. The primary reasons for precipitation when adding a DMSO stock solution to an aqueous cell culture medium include:
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Solvent Polarity Shift: DMSO is a strong organic solvent. When a concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the drastic change in polarity can cause the compound to crash out of solution[4].
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Exceeding Solubility Limit: Every compound has a maximum solubility in a given medium. If the final concentration of this compound in the medium exceeds its aqueous solubility limit, it will precipitate[4].
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Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can sometimes interact with the compound, leading to the formation of insoluble complexes[4].
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Temperature and pH Changes: The pH and temperature of the medium can influence the solubility of a compound. A shift from the optimal pH or temperature can decrease its solubility[4].
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
Here are several strategies to mitigate precipitation:
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in the medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
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Drop-wise Addition with Agitation: Add the DMSO stock drop-by-drop to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your culture (typically ≤ 0.5%) to minimize its effect on compound solubility and cell health.
-
Determine the Kinetic Solubility: Before conducting your main experiments, it is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium. This will help you identify the maximum concentration you can use without precipitation. See the detailed protocol below.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Consider Alternative Solvents (with caution): While DMSO is the most common solvent, for some compounds, other solvents like ethanol might be an option. However, the compatibility of any alternative solvent with your specific cell line and experimental setup must be thoroughly validated.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 48.76 |
| 1 eq. HCl | 50 | 24.38 |
Data sourced from multiple suppliers and may vary slightly between batches.[5][1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, clear-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock solution. Start with your highest desired concentration.
-
Add Medium to Assay Plate: To a new clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound Dilutions: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1% (adjust as needed for your desired final DMSO concentration).
-
Include Controls:
-
Negative Control: Wells containing medium with the same final concentration of DMSO but no compound.
-
Blank: Wells containing only the medium.
-
-
Incubate: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Measure Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any visible precipitate.
-
Instrumental Analysis: Measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the negative control indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in signal compared to the negative control is considered its kinetic solubility in that medium.
Visualizations
Caption: Inhibition of the de novo guanosine nucleotide synthesis pathway by this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
Long-term stability of BMS-566419 at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the IMPDH inhibitor, BMS-566419, at -20°C. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: There are some variations in storage recommendations from different suppliers. For long-term storage of this compound as a solid powder, -20°C is the most commonly recommended temperature, with a suggested shelf-life of up to 3 years.[1] Some suppliers also indicate that storage at +4°C is acceptable for shorter periods.[2] For stock solutions in solvents such as DMSO, storage at -20°C is recommended for short periods (up to 1 month), while -80°C is preferable for longer-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: How stable is this compound in a dissolved state at -20°C?
A: Stock solutions of this compound in DMSO are reported to be stable for up to one month when stored at -20°C.[1] For storage longer than one month, it is highly recommended to store the aliquoted stock solutions at -80°C, where they can be stable for up to 6 months.[1]
Q3: What are the potential degradation pathways for this compound?
A: this compound is an acridone-based compound containing an amide linkage. Molecules with amide groups can be susceptible to hydrolysis, particularly at extreme pH values, which would cleave the molecule. As an acridone derivative, it may also be sensitive to light and oxidation. To minimize degradation, it is crucial to store the compound in a dry, dark environment and use freshly prepared solutions for experiments.
Q4: I am seeing unexpected or inconsistent results in my experiments with this compound. Could this be due to compound instability?
A: Yes, inconsistent results can be a sign of compound degradation. If you suspect instability, it is recommended to perform a quality control check on your stock solution. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. It is also advisable to use a fresh vial of the compound or a newly prepared stock solution to see if the results are reproducible.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no inhibitory activity observed | Compound degradation due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution from a new vial of this compound. - Aliquot the new stock solution into single-use volumes and store at -80°C. - Perform a stability check of your old stock solution using HPLC. |
| High variability between experimental replicates | Inconsistent concentration of the active compound in the solution. | - Ensure the stock solution is completely thawed and vortexed gently before use. - Use calibrated pipettes for accurate dilutions. - Consider performing a concentration determination of your stock solution. |
| Unexpected cellular toxicity | Off-target effects or presence of toxic degradation products. | - Lower the concentration of this compound to the minimum effective dose. - Test a structurally different IMPDH inhibitor to see if the toxic effects are replicated. - Analyze the stock solution for the presence of impurities or degradation products via HPLC-MS. |
Quantitative Data on Long-Term Stability
While specific quantitative long-term stability data for this compound at -20°C is not extensively published, the following table provides an example of how such data would be presented. Researchers are encouraged to perform their own stability assessments for critical experiments.
Table 1: Example Long-Term Stability of this compound in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Appearance of Degradation Products (% Area) |
| Initial (t=0) | 99.5 | < 0.1 |
| 1 Month | 99.2 | 0.3 |
| 3 Months | 98.5 | 0.9 |
| 6 Months | 97.1 | 2.2 |
| 12 Months | 95.3 | 3.8 |
Note: This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC-UV
This protocol outlines a general method to assess the stability of a this compound stock solution.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column
- HPLC system with a UV detector
2. Method:
- Sample Preparation:
- At each time point (e.g., t=0, 1 month, 3 months), dilute the this compound stock solution to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water.
- HPLC Conditions:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV scan).
- Injection Volume: 10 µL
- Data Analysis:
- Integrate the peak area of the main this compound peak and any new peaks that appear over time.
- Calculate the percentage purity at each time point by dividing the peak area of this compound by the total peak area of all detected peaks.
- The appearance and increase in the area of new peaks indicate degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
This compound is an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanosine nucleotides. By blocking IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This inhibitory action leads to the suppression of lymphocyte proliferation, making it a compound of interest in immunology and oncology research.
Caption: Inhibition of the IMPDH pathway by this compound.
References
Navigating BMS-566419: A Technical Guide to Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing BMS-566419, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common sources of variability in your experiments, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acridone-based, potent, and orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. By inhibiting both isoforms of IMPDH (type I and type II), this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory action preferentially affects rapidly proliferating cells, such as lymphocytes, making it a compound of interest for immunosuppressive and anti-cancer therapies.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage of this compound are critical for maintaining its stability and activity.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) and 1eq. HCl.[2][3] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
-
Stock Solution Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 17 nM for IMPDH.[2][3] However, the effective concentration in cell-based assays can vary depending on the cell type, cell density, and other experimental conditions.
Troubleshooting Guide
Variability in experimental results when using this compound can arise from several factors, from compound handling to assay execution. This guide provides solutions to common issues.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this:
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Cell-Related Factors:
-
Cell Density: The number of cells seeded per well can alter the effective inhibitor-to-cell ratio. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to inhibitors.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Compound Handling:
-
Incomplete Solubilization: Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming and vortexing can aid dissolution.
-
Precipitation in Media: this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect for any precipitation after adding the compound to the media. If precipitation occurs, consider preparing a fresh, more dilute working solution from the stock.
-
-
Assay Conditions:
-
Incubation Time: The duration of exposure to the inhibitor will influence the observed IC50. Longer incubation times may lead to lower IC50 values. Standardize the incubation time across all experiments.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
-
Issue 2: Poor Reproducibility Between Technical Replicates
High variability among technical replicates often points to procedural inconsistencies:
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of cells, compound, and reagents.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.
-
Improper Mixing: Gently but thoroughly mix the contents of each well after adding the compound and other reagents.
Issue 3: Unexpected or No Cellular Effect
If this compound does not produce the expected inhibitory effect, consider the following:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution.
-
Cellular Resistance: Some cell lines may have inherent or acquired resistance to IMPDH inhibition, potentially through upregulation of salvage pathways for nucleotide synthesis.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of the inhibitor at the concentrations tested. Consider using a more direct measure of proliferation or a longer treatment duration.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Mechanism of Action | Inhibitor of IMPDH Type I and II | [4][5] |
| IC50 | 17 nM | [2][3] |
| Molecular Weight | 487.57 g/mol | [2] |
| Solubility | DMSO (up to 100 mM), 1eq. HCl (up to 50 mM) | [2][3] |
| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [1] |
Table 2: In Vitro Efficacy of this compound and Mycophenolic Acid (MPA)
| Assay | Compound | IC50 (nM) | Reference(s) |
| ConA-stimulated T cell proliferation | This compound | 320 | [1] |
| MPA | 100 | [1] | |
| LPS-stimulated B cell proliferation | This compound | 230 | [1] |
| MPA | 120 | [1] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO.
-
Calculate Required Mass: Based on the molecular weight of this compound (487.57 g/mol ), calculate the mass needed for your desired stock concentration and volume.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound powder.
-
Ensure Complete Solubilization: Vortex the solution and gently warm if necessary to ensure the compound is fully dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
2. Cell Proliferation Assay (General Protocol)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTS or resazurin-based assay, or by direct cell counting.
-
Data Analysis: Subtract the background reading from a no-cell control. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: IMPDH signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell proliferation assay with this compound.
Caption: Troubleshooting decision tree for addressing this compound experimental variability.
References
Impact of serum proteins on BMS-566419 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IMPDH inhibitor, BMS-566419. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo synthesis pathway of guanosine nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory action preferentially affects the proliferation of lymphocytes (T and B cells), which are highly dependent on the de novo purine synthesis pathway.
Q2: Why is the observed in vitro activity of this compound lower than expected in my cell-based assays?
A2: A common reason for lower-than-expected in vitro activity of a compound is its binding to serum proteins present in the cell culture medium (e.g., fetal bovine serum, FBS, or fetal calf serum, FCS). Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a biological effect. If this compound is highly bound to serum proteins like albumin, its effective concentration in your assay will be significantly lower than the total concentration you added.
Q3: How significant is the impact of serum proteins on the activity of IMPDH inhibitors?
A3: The impact can be substantial. For example, Mycophenolic Acid (MPA), another well-known IMPDH inhibitor, is known to be highly protein-bound. The activity of some IMPDH inhibitors can be significantly reduced in the presence of human serum. While specific data for this compound is not publicly available, it is a common characteristic for this class of compounds.
Troubleshooting Guide
Problem: The IC50 value of this compound in my cell proliferation assay is significantly higher than the reported enzymatic inhibition IC50.
-
Possible Cause 1: Serum Protein Binding. The most likely reason for this discrepancy is the presence of serum in your cell culture medium. The reported IC50 of 17 nM for this compound is for its direct enzymatic inhibition, likely determined in a biochemical assay with minimal protein.[2] Cell-based assays typically require serum for cell viability, and the proteins within the serum will bind to the compound, reducing its free concentration.
-
Troubleshooting Steps:
-
Quantify the Impact of Serum: Perform your cell-based assay using a range of serum concentrations (e.g., 10%, 5%, 2%, and if possible, serum-free conditions for a short duration). A shift in the IC50 value that correlates with the serum concentration is a strong indicator of protein binding.
-
Determine the Fraction of Unbound Drug: If your laboratory is equipped for it, you can experimentally determine the fraction of unbound this compound in your specific cell culture medium using techniques like equilibrium dialysis.
-
Adjust Dosing Based on Free Fraction: Once the unbound fraction is known, you can calculate the required total concentration to achieve the desired effective (free) concentration.
-
-
Possible Cause 2: Cell Type and Proliferation Rate. The sensitivity of cells to IMPDH inhibitors is dependent on their reliance on the de novo purine synthesis pathway. Rapidly proliferating cells, especially lymphocytes, are more sensitive. Ensure the cell line you are using is appropriate for this mechanism of action.
-
Troubleshooting Steps:
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to IMPDH inhibitors, such as human peripheral blood mononuclear cells (PBMCs) or a T-lymphoblast cell line.[2]
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay, as this is when they are most sensitive to inhibitors of nucleotide synthesis.
-
Quantitative Data
The extent of serum protein binding for this compound is not publicly available. However, to illustrate the potential impact, the table below shows data for the related IMPDH inhibitor, Mycophenolic Acid (MPA), and a comparator compound, AS2643361. This highlights how serum can significantly alter the apparent in vitro potency.
| Compound | Target | Assay Condition | IC50 (nM) | Protein Binding | Reference |
| This compound | IMPDH Enzyme | Biochemical Assay | 17 | Data not available | [2] |
| Mycophenolic Acid (MPA) | IMPDH-II | Cell-based (50% Human Serum) | 540 | High (>97% to albumin) | [3] |
| AS2643361 | IMPDH-II | Cell-based (50% Human Serum) | 71 | Lower than MPA | [3] |
Note: The data for MPA and AS2643361 are provided for illustrative purposes to demonstrate the phenomenon of IC50 shift due to serum protein binding.
Experimental Protocols
Protocol: Determining Compound-Serum Protein Binding by Equilibrium Dialysis
This protocol provides a general method to determine the fraction of this compound that is unbound in the presence of serum-containing cell culture medium.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membranes with a molecular weight cutoff (MWCO) of 5-10 kDa
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-containing cell culture medium of interest (e.g., RPMI + 10% FBS)
-
LC-MS/MS system for compound quantification
Procedure:
-
Prepare Dialysis Unit: Hydrate the dialysis membranes according to the manufacturer's instructions. Assemble the dialysis cells, ensuring no leaks between the chambers.
-
Spike the Medium: Prepare a solution of this compound in the serum-containing medium at the desired final concentration.
-
Load the Dialysis Unit:
-
Add a precise volume of the this compound-spiked medium to one chamber of the dialysis cell (the "matrix chamber").
-
Add an equal volume of PBS to the other chamber (the "buffer chamber").
-
-
Equilibration: Seal the dialysis unit and incubate at 37°C on a shaking platform. The incubation time required to reach equilibrium should be determined empirically (typically 4-24 hours). At equilibrium, the concentration of the free drug will be the same in both chambers.
-
Sample Collection: After incubation, carefully collect samples from both the matrix and buffer chambers.
-
Quantification: Determine the concentration of this compound in the samples from both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound (free) drug concentration. The concentration in the matrix chamber represents the total concentration (bound + unbound).
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Matrix Chamber]
-
Percent Bound = (1 - fu) * 100
-
Visualizations
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Caption: Impact of serum protein binding on the availability of this compound.
Caption: Workflow for troubleshooting high IC50 values of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 566419 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 3. Acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BMS-566419 Versus Mycophenolate Mofetil (MMF) in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of BMS-566419 and Mycophenolate Mofetil (MMF), two potent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH). Both compounds are significant in the field of immunosuppression, primarily targeting the proliferation of T and B lymphocytes. This comparison is based on available preclinical data.
Mechanism of Action: A Shared Target
Both this compound and MMF, through its active metabolite mycophenolic acid (MPA), exert their immunosuppressive effects by inhibiting IMPDH. This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway essential for the proliferation of lymphocytes, which are more dependent on it than other cell types. By blocking this pathway, both drugs effectively halt the clonal expansion of T and B cells, key mediators of the immune response.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from preclinical studies comparing the in vitro and in vivo efficacy of this compound and MPA/MMF.
In Vitro Inhibitory Activity
| Compound | IMPDH Type I IC50 (nM) | IMPDH Type II IC50 (nM) | ConA-stimulated T cell Proliferation IC50 (nM) | LPS-stimulated B cell Proliferation IC50 (nM) | Mixed Lymphocyte Reaction (MLR) IC50 (nM) |
| Mycophenolic Acid (MPA) | 39 | 27 | 100 | 120 | 51 |
| This compound | 91 | 68 | 320 | 230 | 95 |
Data sourced from a comparative study on the pharmacological effects of this compound and MPA.[1]
In Vivo Efficacy in Rat Cardiac Allograft Model
| Treatment Group | Dose | Median Survival Time (MST) of Grafts (days) |
| Vehicle | - | 5 |
| This compound (Monotherapy) | 60 mg/kg | 18 |
| MMF (Monotherapy) | 40 mg/kg | 18.5 |
| This compound + FK506 (sub-therapeutic) | 30 mg/kg | 21.5 |
| MMF + FK506 (sub-therapeutic) | 20 mg/kg | 21.5 |
Data from a study evaluating the effect of this compound on rat cardiac allograft rejection.[2]
In Vivo Efficacy in Rat Renal Fibrosis Model
A study on the antifibrotic effects in a unilateral ureteral obstruction (UUO) model in rats demonstrated that this compound had a significant and dose-dependent suppressive effect on renal fibrosis. The study concluded that the antifibrotic effects of this compound at a dose of 60 mg/kg were comparable to those of MMF at 40 mg/kg.[3]
Experimental Protocols
In Vitro IMPDH Inhibition and Cell Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and MPA against IMPDH enzymes and their effect on immune cell proliferation.
Methodology:
-
IMPDH Inhibition Assay: Recombinant human IMPDH type I and type II enzymes were used. The enzymatic activity was measured by monitoring the production of NADH in the presence of inosine-5'-monophosphate (IMP) and NAD+. Various concentrations of this compound and MPA were added to determine the IC50 values.
-
T and B Cell Proliferation Assays: Splenocytes were stimulated with Concanavalin A (ConA) for T cell proliferation or Lipopolysaccharide (LPS) for B cell proliferation. The cells were then treated with different concentrations of the test compounds. Proliferation was assessed by measuring the incorporation of a radioactive tracer (e.g., [3H]thymidine) or a colorimetric assay (e.g., WST-8).
-
Mixed Lymphocyte Reaction (MLR): Responder splenocytes were co-cultured with irradiated stimulator splenocytes from a different strain to induce an allogeneic response. The inhibitory effect of the compounds on the proliferation of responder cells was measured.[1]
Rat Heterotopic Cardiac Transplantation Model
Objective: To evaluate the in vivo efficacy of this compound and MMF in prolonging allograft survival.
Methodology:
-
Animal Model: Heterotopic cardiac transplantation was performed between two different rat strains (e.g., ACI to Lewis rats) to induce an allograft rejection response.
-
Drug Administration: Recipient rats were orally administered with either vehicle, this compound, or MMF daily, starting from the day of transplantation. In some experiments, a sub-therapeutic dose of a calcineurin inhibitor (FK506) was co-administered.
-
Efficacy Endpoint: The primary endpoint was the median survival time (MST) of the transplanted heart, which was monitored daily by palpation. Cessation of heartbeat was considered as graft rejection.[2]
Rat Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
Objective: To assess the antifibrotic effects of this compound and MMF.
Methodology:
-
Animal Model: Unilateral ureteral obstruction was induced in rats by ligating the left ureter, leading to progressive renal interstitial fibrosis.
-
Drug Administration: Rats were treated orally with vehicle, this compound, or MMF for a specified period (e.g., 14 days).
-
Efficacy Assessment: Kidneys were harvested for histopathological analysis to assess the degree of interstitial fibrosis. Additionally, markers of fibrosis such as collagen content (measured by hydroxyproline concentration) and the expression of profibrotic genes (e.g., collagen type 1, MCP-1, and TGF-β1) were quantified.[3]
Visualizing the Comparison
Signaling Pathway of IMPDH Inhibition
Caption: Mechanism of action of this compound and MMF.
Experimental Workflow for Efficacy Testing
Caption: General workflow for preclinical efficacy assessment.
Logical Comparison of this compound and MMF
Caption: Comparative attributes of this compound and MMF.
Summary and Conclusion
Based on the available preclinical data, both this compound and MMF are effective inhibitors of IMPDH with potent immunosuppressive properties.
-
Efficacy: In vitro, MPA, the active form of MMF, demonstrates slightly higher potency in inhibiting IMPDH and lymphocyte proliferation compared to this compound.[1] However, in vivo studies in a rat cardiac allograft model show that this compound and MMF have comparable efficacy in prolonging graft survival, both as monotherapy and in combination with a calcineurin inhibitor.[2] Their antifibrotic effects also appear to be comparable at the tested dosages.[3]
-
Toxicity: A notable potential advantage of this compound is its reduced gastrointestinal toxicity compared to MMF, which is a known dose-limiting side effect of the latter.[2]
References
- 1. ovid.com [ovid.com]
- 2. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of BMS-566419 and Other Key IMPDH Inhibitors
For Immediate Release
In the landscape of inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors, a critical class of compounds for immunosuppressive and antiviral therapies, BMS-566419 has emerged as a potent, orally available agent. This guide provides a detailed in vitro comparison of this compound against other well-established IMPDH inhibitors, including Mycophenolic Acid (MPA), Mizoribine, and Ribavirin. The data presented herein, compiled from pivotal studies, offers researchers, scientists, and drug development professionals a clear, data-driven overview of their comparative performance.
Executive Summary
This compound demonstrates potent inhibition of IMPDH, with in vitro studies highlighting its activity as comparable, though slightly less potent than, Mycophenolic Acid (MPA). It operates as a reversible and uncompetitive inhibitor with respect to both inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD). This guide will delve into the quantitative measures of this inhibition, the experimental methodologies used to determine these values, and the broader context of the IMPDH signaling pathway.
Comparative In Vitro Potency of IMPDH Inhibitors
The following tables summarize the key in vitro performance indicators for this compound and other prominent IMPDH inhibitors. It is important to note that direct head-to-head comparisons in a single study across all compounds are limited. The data presented is a collation from various key studies, and experimental conditions may vary.
Table 1: Enzymatic Inhibition of IMPDH
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | IMPDH II | 17[1] | 20-25 | Reversible, Uncompetitive[2] |
| Mycophenolic Acid (MPA) | IMPDH I / II | 39 / 27[3] | ~7 (Type II) | Reversible, Uncompetitive |
| Mizoribine (as monophosphate) | IMPDH | - | 0.5-8 | - |
| Ribavirin (as monophosphate) | IMPDH | - | - | Competitive |
| VX-497 | IMPDH II | ~380 | 6 | Reversible, Uncompetitive |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Inhibition of Immune Cell Proliferation
| Inhibitor | Cell Type | Assay | IC50 |
| This compound | Human T-lymphoblasts & PBMCs | Proliferation Assay | Not explicitly quantified, but noted to inhibit proliferation.[1] |
| Mycophenolic Acid (MPA) | Human PBMCs | Proliferation Assay | Activity is the benchmark against which this compound is compared.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of the typical protocols employed in the characterization of IMPDH inhibitors.
IMPDH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IMPDH.
-
Enzyme and Substrates: Purified recombinant human IMPDH (type I or II) is used. The substrates are inosine 5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
Reaction Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 3 mM EDTA.
-
Procedure:
-
The test compound, at varying concentrations, is pre-incubated with the IMPDH enzyme in the reaction buffer.
-
The reaction is initiated by the addition of IMP and NAD+.
-
The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Ki values are determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor.
Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay assesses the cytostatic effect of IMPDH inhibitors on immune cells.
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: T-cell proliferation is induced using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Inhibitor Treatment: The cultured PBMCs are treated with various concentrations of the test inhibitor.
-
Proliferation Measurement: After a set incubation period (typically 3-5 days), cell proliferation is measured using one of several methods:
-
[3H]-Thymidine incorporation: Measures the incorporation of a radioactive nucleoside into the DNA of proliferating cells.
-
CFSE or other dye dilution assays: A fluorescent dye is loaded into the cells, and its dilution among daughter cells is measured by flow cytometry.
-
-
Data Analysis: The level of proliferation in the presence of the inhibitor is compared to the untreated control to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of IMPDH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of BMS-566419 and everolimus
In the landscape of therapeutic agents for proliferative and immune-mediated diseases, BMS-566419 and everolimus represent two distinct mechanistic classes of inhibitors. This guide provides a detailed, data-supported comparison of their performance, experimental protocols, and underlying biological pathways to inform researchers, scientists, and drug development professionals.
Executive Summary
This document presents a head-to-head comparison of this compound, an inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, and everolimus, a mammalian target of rapamycin (mTOR) inhibitor. While direct comparative clinical trials are not available, this guide synthesizes preclinical and clinical data to draw objective comparisons based on their distinct mechanisms of action and therapeutic applications. Everolimus is an established drug with broad clinical use in oncology and transplant medicine[1][2]. This compound, on the other hand, is a novel compound with demonstrated preclinical efficacy in models of immune suppression and has been investigated for its potential in treating transplant rejection[3][4][5].
Mechanism of Action
The fundamental difference between this compound and everolimus lies in their molecular targets and the signaling pathways they disrupt.
This compound is a potent, orally available, acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[6][7]. IMPDH is a critical enzyme in the de novo synthesis of guanosine nucleotides[3][6]. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion preferentially affects rapidly proliferating cells, such as activated lymphocytes, leading to the suppression of the immune response[5][8].
Everolimus is a derivative of rapamycin and functions as a selective inhibitor of the mammalian target of rapamycin (mTOR), specifically the mTORC1 complex[1][9][10]. It achieves this by forming a complex with the intracellular protein FKBP12[9][11]. The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival[9]. This leads to cell cycle arrest at the G1 phase and can induce apoptosis[1]. Furthermore, everolimus can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF)[1][12].
Signaling Pathway Diagrams
To visualize their distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by this compound and everolimus.
Preclinical and Clinical Data
This compound
Preclinical studies have demonstrated the anti-proliferative activity of this compound on immune cells in vitro[8]. In a rat model of adjuvant-induced arthritis, orally administered this compound was shown to reduce paw swelling[7]. Furthermore, in a rat cardiac allograft rejection model, this compound monotherapy significantly prolonged the median survival time of transplanted grafts, with an efficacy comparable to that of mycophenolate mofetil (MMF), another IMPDH inhibitor[5]. Studies have also indicated that this compound may have a better gastrointestinal toxicity profile compared to MMF[5][13]. In a rat model of unilateral ureteral obstruction, this compound demonstrated a dose-dependent suppressive effect on renal fibrosis, suggesting its potential in treating fibrotic renal diseases[4].
| Preclinical Model | Endpoint | Result | Reference |
| Rat Adjuvant-Induced Arthritis | Paw Swelling | Reduction in swelling | [7] |
| Rat Cardiac Allograft | Median Survival Time | Prolonged from 5 to 18 days (at 60 mg/kg) | [5] |
| Rat Unilateral Ureteral Obstruction | Renal Fibrosis | Dose-dependent suppression | [4] |
Everolimus
Everolimus has a more extensive history of preclinical and clinical evaluation. In vitro, it inhibits the proliferation of a wide range of tumor cell lines[10]. Preclinical studies have also confirmed its anti-angiogenic activity in vivo[10]. Clinically, everolimus is approved for the treatment of various cancers, including advanced hormone receptor-positive, HER2-negative breast cancer, neuroendocrine tumors, and renal cell carcinoma[2]. It is also used as an immunosuppressant to prevent organ transplant rejection[9][11]. A phase II clinical trial in a pan-cancer cohort of patients with mTOR pathway alterations showed a modest objective response rate of 7%[14][15]. However, in specific patient populations, such as those with benign kidney tumors (angiomyolipomas), everolimus has demonstrated a marked decrease in tumor volume[16].
| Indication | Clinical Trial Phase | Key Finding | Reference |
| Advanced HR+, HER2- Breast Cancer | Approved | Used in combination with exemestane | [2] |
| Neuroendocrine Tumors | Approved | For progressive, unresectable tumors | [2] |
| Renal Cell Carcinoma | Approved | For advanced disease after other treatments | [2] |
| Transplant Rejection | Approved | Immunosuppressive agent | [9][11] |
| Pan-Cancer (mTOR mutations) | Phase II | 7% objective response rate | [14][15] |
| Benign Kidney Tumors | Clinical Trial | Significant reduction in tumor volume | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Rat Cardiac Allograft Rejection Model (for this compound)
-
Animal Model: Heterotopic cardiac transplantation from ACI donor rats to Lewis recipient rats.
-
Treatment Groups: Vehicle control, this compound (oral administration, e.g., 60 mg/kg), and MMF (oral administration, e.g., 40 mg/kg).
-
Procedure:
-
Donor heart is transplanted into the recipient's abdomen.
-
Daily treatment with the respective compounds begins on the day of transplantation.
-
Graft survival is monitored by daily palpation of the cardiac graft.
-
Rejection is defined as the cessation of a palpable heartbeat, confirmed by laparotomy.
-
-
Endpoint: Median survival time (MST) of the transplanted grafts.
-
Reference: [5]
In Vitro Cell Proliferation Assay (for Everolimus)
-
Cell Lines: A panel of human breast cancer cell lines.
-
Treatment: Cells are treated with varying concentrations of everolimus.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing the desired concentrations of everolimus.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay.
-
-
Endpoint: IC50 (the concentration of drug that inhibits cell growth by 50%).
-
Reference: [17]
Head-to-Head Comparison Summary
| Feature | This compound | Everolimus |
| Target | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Mammalian target of rapamycin (mTORC1) |
| Mechanism | Depletion of guanosine nucleotides, inhibiting DNA/RNA synthesis | Inhibition of mTORC1 signaling, leading to cell cycle arrest and reduced protein synthesis |
| Primary Cellular Effect | Anti-proliferative, particularly on lymphocytes | Anti-proliferative, anti-angiogenic |
| Therapeutic Areas | Investigational for transplant rejection and autoimmune diseases | Approved for various cancers and transplant rejection |
| Clinical Development | Preclinical and early clinical investigation | Widely approved and used in clinical practice |
| Known Side Effects | Potentially improved gastrointestinal tolerance compared to MMF | Stomatitis, infections, metabolic disturbances |
Conclusion
This compound and everolimus are potent inhibitors of cell proliferation with distinct mechanisms of action that make them suitable for different, albeit sometimes overlapping, therapeutic applications. Everolimus is a well-established drug with a broad spectrum of activity in oncology and transplant medicine, targeting the central mTOR signaling pathway. This compound, by targeting the de novo purine synthesis pathway, shows promise as an immunosuppressive agent with a potentially favorable side-effect profile, though it remains in the earlier stages of development. The choice between these or similar agents would depend on the specific disease context, the desired therapeutic outcome, and the patient's clinical profile. Further research, including direct comparative studies, would be necessary to fully elucidate the relative merits of these two compounds in specific indications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Everolimus - NCI [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on renal fibrosis in unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 10. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 11. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Everolimus downregulates STAT3/HIF-1α/VEGF pathway to inhibit angiogenesis and lymphangiogenesis in TP53 mutant head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase: discovery and SAR leading to the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2- fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II Clinical Trial of Everolimus in a Pan-Cancer Cohort of Patients with mTOR Pathway Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical Trial for Everolimus Shows Decreased Tumor Volume for Patients With Benign Kidney Tumors | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 17. researchgate.net [researchgate.net]
Cross-Validation of BMS-566419: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the activity of BMS-566419, a potent inosine monophosphate dehydrogenase (IMPDH) inhibitor. This document summarizes its performance in various cell lines, compares it with other relevant compounds, and provides detailed experimental data and protocols.
This compound is a potent, orally available inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] By inhibiting IMPDH, this compound depletes intracellular guanosine triphosphate (GTP) pools, which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism. This mechanism underlies its antiproliferative effects, particularly in cells that are highly dependent on the de novo purine synthesis pathway, such as activated lymphocytes and certain cancer cells.
Comparative Activity of this compound
The inhibitory activity of this compound has been quantified against its molecular target, IMPDH, and in various cell-based assays. The following tables provide a summary of its potency, with mycophenolic acid (MPA), another well-characterized IMPDH inhibitor, included for comparison.
Table 1: Inhibitory Activity against IMPDH Enzymes
| Compound | IMPDH Type I (IC50, nM) | IMPDH Type II (IC50, nM) |
| This compound | 91 | 68 |
| Mycophenolic Acid (MPA) | 39 | 27 |
Table 2: Antiproliferative Activity in Immune Cells
| Compound | ConA-Stimulated T Cells (IC50, nM) | LPS-Stimulated B Cells (IC50, nM) | Mixed Lymphocyte Reaction (MLR) (IC50, nM) |
| This compound | 320 | 230 | 95 |
| Mycophenolic Acid (MPA) | 100 | 120 | 51 |
Table 3: Reported Antiproliferative Activity of Mycophenolic Acid (MPA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| K-562 | Chronic Myeloid Leukemia | ~1 |
| HL-60 | Acute Promyelocytic Leukemia | ~1-10 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~1 |
| U937 | Histiocytic Lymphoma | ~1 |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Growth Inhibition Observed |
| Non-Small Cell Lung Adenocarcinoma Cell Lines | Lung Cancer | Proliferation Suppression Observed |
| Colon Cancer Cell Lines | Colon Cancer | Proliferation Suppression Observed |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
IMPDH Enzyme Activity Assay
This protocol is for determining the in vitro inhibitory activity of a compound against purified IMPDH enzyme.
Materials:
-
Purified recombinant human IMPDH1 or IMPDH2
-
IMPDH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Inosine monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, IMPDH enzyme, and IMP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NAD+ to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the rate of reaction (change in absorbance over time).
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is for determining the antiproliferative activity of a compound on adherent or suspension cell lines.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add the medium containing the diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mixed Lymphocyte Reaction (MLR) Assay
This protocol is for assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Mitomycin C or irradiation source to inactivate stimulator cells
-
Test compound (this compound)
-
[3H]-thymidine or other proliferation assay reagent (e.g., CFSE)
-
96-well U-bottom cell culture plates
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from the whole blood of two donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Inactivate the "stimulator" PBMCs from one donor by treating them with mitomycin C or by irradiation.
-
In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the inactivated "stimulator" PBMCs.
-
Add serial dilutions of the test compound to the co-cultures. Include a vehicle control.
-
Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
-
To measure proliferation, pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Alternatively, label the responder cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as an indicator of cell division.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
References
A Comparative Analysis of BMS-566419 and Other Immunosuppressants
This guide provides a detailed comparison of the efficacy of BMS-566419, a potent inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, with other established immunosuppressive agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its performance supported by experimental data.
Mechanism of Action: IMPDH Inhibition
This compound exerts its immunosuppressive effects by inhibiting IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This pathway is particularly crucial for the proliferation of T and B lymphocytes, which are highly dependent on it.[1][4][5] By blocking this enzyme, this compound depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on lymphocytes and thereby suppressing the immune response.[1][2][4] This targeted action on lymphocytes is a key mechanism for preventing transplant rejection and treating autoimmune diseases.[1][4] Mycophenolate mofetil (MMF), a widely used immunosuppressant, is a prodrug that is converted to mycophenolic acid (MPA), which also functions as an IMPDH inhibitor.[1][4][6][7]
Caption: Signaling pathway of IMPDH inhibition by this compound and MPA.
Efficacy Comparison: In Vitro and In Vivo Data
Experimental studies have compared the immunosuppressive efficacy of this compound with other IMPDH inhibitors, primarily MMF and MPA.
In Vitro Potency
This compound has demonstrated potent inhibition of IMPDH. In vitro studies have shown its inhibitory activity on IMPDH type I and II, as well as on immune cell proliferation and antibody production, to be similar to, albeit slightly less potent than, MPA.[8]
| Compound | Target | IC50 |
| This compound | IMPDH | 17 nM |
| Mycophenolic Acid (MPA) | IMPDH | Potency slightly higher than this compound[8] |
In Vivo Efficacy in a Rat Cardiac Allograft Model
A key preclinical model for assessing immunosuppressant efficacy is the rat heterotopic cardiac transplant model. In this model, this compound has shown comparable efficacy to MMF in prolonging allograft survival.
Monotherapy: In a rat cardiac allograft model, monotherapy with orally administered this compound at 60 mg/kg prolonged the median survival time (MST) of transplanted grafts to 18 days, which was comparable to the 18.5 days achieved with MMF at 40 mg/kg.[8] The vehicle group had an MST of 5 days.[8]
| Treatment | Dose | Median Survival Time (MST) in Days |
| Vehicle | - | 5[8] |
| This compound | 60 mg/kg | 18[8] |
| MMF | 40 mg/kg | 18.5[8] |
Combination Therapy with FK506 (Tacrolimus): When used in combination with a sub-therapeutic dose of the calcineurin inhibitor FK506, this compound and MMF demonstrated identical efficacy. A dose of 30 mg/kg of this compound with FK506 resulted in an MST of 21.5 days, the same as 20 mg/kg of MMF with FK506.[8]
| Treatment | Dose | Median Survival Time (MST) in Days |
| This compound + FK506 | 30 mg/kg | 21.5[8] |
| MMF + FK506 | 20 mg/kg | 21.5[8] |
Experimental Protocols
Rat Heterotopic Cardiac Transplantation Model
This in vivo model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing organ rejection.
Objective: To assess the ability of this compound, compared to other immunosuppressants, to prolong the survival of a transplanted heart in a rat model.
Methodology:
-
Animals: Typically involves inbred rat strains, such as Lewis and ACI rats, to create a model of allogeneic transplantation.
-
Surgical Procedure: A donor rat's heart is surgically removed and transplanted into the abdomen of a recipient rat. The great vessels of the donor heart (aorta and pulmonary artery) are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively. The transplanted heart beats but does not support the recipient's circulation.
-
Drug Administration: The test compounds (e.g., this compound, MMF) and vehicle are administered orally to the recipient rats daily, starting from the day of transplantation for a specified duration.
-
Monitoring: The viability of the transplanted heart is monitored daily by palpation of the abdomen to detect the heartbeat.
-
Endpoint: Rejection is defined as the cessation of a palpable heartbeat, and the number of days until this occurs is recorded as the survival time. The median survival time (MST) for each treatment group is then calculated.
Caption: Workflow for the rat heterotopic cardiac allograft model.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a widely used in vitro assay to assess the cell-mediated immune response, particularly the proliferation of T cells in response to alloantigens.
Objective: To evaluate the inhibitory effect of this compound on T-cell proliferation stimulated by allogeneic cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors.
-
Co-culture: Responder PBMCs from one donor are co-cultured with stimulator PBMCs from the other donor. The stimulator cells are typically irradiated or treated with mitomycin C to prevent their proliferation.
-
Drug Treatment: The co-cultures are treated with varying concentrations of the immunosuppressive drugs being tested (e.g., this compound, MPA).
-
Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. This is commonly done by assessing the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive label (e.g., BrdU) into the DNA of the proliferating cells. Alternatively, dye dilution assays (e.g., CFSE) can be used with flow cytometry to track cell division.
-
Data Analysis: The level of proliferation in the drug-treated cultures is compared to that in the untreated control cultures to determine the inhibitory concentration (e.g., IC50) of the drug.
Caption: General workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
Safety and Tolerability
A significant dose-limiting factor for MMF is gastrointestinal (GI) toxicity.[8] Preclinical studies suggest that this compound may have an improved GI safety profile compared to MMF. In a rat adjuvant arthritis model, this compound demonstrated a better therapeutic index with respect to GI toxicity.[2] Furthermore, in the rat cardiac allograft study, reduced GI toxicity was observed with this compound treatment compared to MMF.[8]
Conclusion
This compound is a potent IMPDH inhibitor with immunosuppressive efficacy comparable to that of the widely used drug MMF in preclinical models of organ transplantation. Its mechanism of action, centered on the depletion of guanine nucleotides in lymphocytes, is well-established for this class of drugs. A key potential advantage of this compound is its improved gastrointestinal tolerability, which could offer a better therapeutic window. The presented data underscores the potential of this compound as a valuable alternative in immunosuppressive therapy. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in human subjects.
References
- 1. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 2. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 6. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BMS-566419 for IMPDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme and a well-established therapeutic target for immunosuppressive, antiviral, and anticancer agents.[1][2] It catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3] BMS-566419 is a potent, orally available, acridone-based inhibitor of IMPDH.[3][4][5] This guide provides a comparative assessment of the specificity of this compound for IMPDH, presenting available experimental data and methodologies to aid researchers in their evaluation of this compound against other known IMPDH inhibitors.
Mechanism of Action and On-Target Potency
This compound is a reversible and uncompetitive inhibitor of IMPDH II. This indicates that it binds to the enzyme-substrate complex. The compound has demonstrated potent inhibition of IMPDH with a reported IC50 value of 17 nM.[4][5]
The de novo guanine nucleotide synthesis pathway, regulated by IMPDH, is critical for the proliferation of lymphocytes. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, thereby arresting the proliferation of these key immune cells.
IMPDH Signaling Pathway and Point of Inhibition by this compound.
Specificity Profile of this compound
A critical aspect of any targeted inhibitor is its specificity. For IMPDH inhibitors, this includes selectivity between the two human isoforms, IMPDH1 and IMPDH2, as well as off-target effects on other proteins.
Isoform Selectivity: IMPDH1 vs. IMPDH2
Humans express two isoforms of IMPDH, with IMPDH1 being constitutively expressed and IMPDH2 being upregulated in proliferating cells, such as activated lymphocytes and cancer cells.[6] While isoform-selective inhibitors are sought to potentially reduce side effects, many known inhibitors target both.
Off-Target Selectivity
Comprehensive off-target profiling of this compound against a broad panel of kinases or other receptors (e.g., a CEREP panel or KinomeScan) is not publicly available. Such studies are crucial for identifying potential off-target liabilities that could contribute to unforeseen side effects. The absence of this data necessitates that researchers independently evaluate the selectivity of this compound for their specific biological system of interest.
Comparison with Alternative IMPDH Inhibitors
The specificity of this compound can be contextualized by comparing it to other well-characterized IMPDH inhibitors.
| Inhibitor | Target(s) | Mechanism | Potency (IC50/Ki) | Key Characteristics |
| This compound | IMPDH I and II | Reversible, Uncompetitive | IC50 = 17 nM | Acridone-based, potent, orally available.[4][5] "Similar" activity against IMPDH I and II.[7] |
| Mycophenolic Acid (MPA) | IMPDH I and II | Reversible, Uncompetitive, Non-competitive with respect to NAD+ | IMPDH I: Ki ≈ 39 nMIMPDH II: Ki ≈ 9 nM | Active metabolite of mycophenolate mofetil (MMF), a widely used immunosuppressant. Shows some selectivity for IMPDH2. |
| Ribavirin Monophosphate | IMPDH I and II | Competitive | Ki ≈ 200-700 nM | A broad-spectrum antiviral agent. |
| Mizoribine Monophosphate | IMPDH I and II | Competitive | Ki ≈ 10 nM | An immunosuppressant used in Japan for renal transplantation and autoimmune diseases. |
| Sappanone A | IMPDH2 | Covalent, Allosteric | - | A natural product that demonstrates high selectivity for IMPDH2 over IMPDH1 by targeting a non-catalytic cysteine residue.[8] |
Experimental Protocols
To aid researchers in their own assessment of this compound, detailed methodologies for key experiments are provided below.
IMPDH Enzymatic Activity Assay (Spectrophotometric)
This assay measures the activity of purified IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Workflow:
Workflow for a Spectrophotometric IMPDH Inhibition Assay.
Materials:
-
Purified recombinant human IMPDH1 or IMPDH2
-
This compound
-
Inosine 5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the IMPDH enzyme, and the this compound dilutions (or vehicle control).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This cell-based assay assesses the immunosuppressive activity of IMPDH inhibitors by measuring their effect on the proliferation of primary human immune cells.
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Plate the PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.
-
Add serial dilutions of this compound or a reference inhibitor (e.g., Mycophenolic Acid) to the wells.
-
Stimulate cell proliferation by adding a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell proliferation using a standard method, such as:
-
[3H]-Thymidine incorporation: Pulse the cells with [3H]-Thymidine for the final 18-24 hours of incubation, then harvest the cells and measure incorporated radioactivity.
-
CFSE or similar dye dilution: Label the cells with a proliferation-tracking dye before stimulation and measure dye dilution by flow cytometry.
-
MTT or WST-1 assay: Add the metabolic dye for the final few hours of culture and measure the colorimetric change.
-
-
Calculate the concentration of the inhibitor that causes 50% inhibition of proliferation (IC50).
Conclusion
This compound is a potent inhibitor of IMPDH, with an IC50 in the low nanomolar range.[4][5] Its uncompetitive mechanism of action distinguishes it from some other classes of IMPDH inhibitors. While its inhibitory activity against IMPDH1 and IMPDH2 is reported to be similar, the lack of publicly available, precise quantitative data on isoform selectivity and broad off-target profiling represents a significant data gap.[7] In comparison to the clinically used immunosuppressant Mycophenolic Acid, this compound demonstrates comparable potency. For researchers considering this compound, it is recommended to perform in-house assays to confirm its activity and specificity within the context of their specific cellular models and experimental systems. The provided protocols offer a starting point for such validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 566419 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
In Vivo Showdown: BMS-566419 Demonstrates Superior Gastrointestinal Safety Profile Compared to Mycophenolate Mofetil
For researchers and drug development professionals navigating the landscape of immunosuppressive therapies, a new comparison guide reveals a potentially safer alternative to the widely used Mycophenolate Mofetil (MMF). Preclinical in vivo data suggests that BMS-566419, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), exhibits a significantly improved gastrointestinal (GI) toxicity profile over MMF, a cornerstone of many immunosuppressive regimens but one fraught with dose-limiting GI side effects.
A pivotal study in a rat model of adjuvant-induced arthritis provides compelling evidence of this improved safety margin. While both compounds effectively manage the primary disease indicators, this compound was found to have an approximately three-fold better therapeutic index with respect to GI toxicity when compared to MMF. This suggests that at therapeutically equivalent doses, this compound is substantially less likely to induce the debilitating GI complications often seen with MMF treatment.
Further supporting these findings, a separate study in a rat heterotopic cardiac transplant model also highlighted the reduced GI toxicity of this compound. In this model, while both this compound and MMF demonstrated comparable efficacy in prolonging allograft survival, the group treated with this compound showed a marked reduction in gastrointestinal adverse effects.
Quantitative Comparison of GI Toxicity
The following table summarizes the key quantitative data from preclinical in vivo studies, offering a direct comparison of the gastrointestinal toxicity profiles of this compound and MMF in rat models.
| Toxicity Parameter | This compound | Mycophenolate Mofetil (MMF) | Animal Model |
| Therapeutic Index (Efficacy vs. GI Toxicity) | ~3-fold higher than MMF | Baseline | Rat Adjuvant-Induced Arthritis |
| General GI Toxicity | Reduced compared to MMF | Dose-limiting toxicity observed | Rat Heterotopic Cardiac Transplant |
| Body Weight Change | Data not available | Significant weight loss reported (e.g., ~28.7% reduction at 100 mg/kg/day for 7 days) | Rat |
| Diarrhea Score | Data not available | Significant increase in diarrhea scores (e.g., mean score of 1.375 at 100 mg/kg/day for 7 days) | Rat |
| Intestinal Histopathology | Data not available | Villous and Lieberkühn gland atrophy, nodular inflammation, crypt distortion, and apoptosis | Rat |
Delving into the Mechanisms of GI Toxicity
Both this compound and Mycophenolate Mofetil exert their immunosuppressive effects by inhibiting IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides. This pathway is essential for the proliferation of T and B lymphocytes. However, the gastrointestinal tract, with its high rate of cellular turnover, is also susceptible to the effects of IMPDH inhibition.
The GI toxicity of MMF is thought to be multifactorial. It is a prodrug that is converted to the active mycophenolic acid (MPA). The toxicity is believed to stem from both the systemic exposure to MPA and the local effects within the gut. Enterocytes, the cells lining the intestine, are highly proliferative and rely on the de novo purine synthesis pathway, making them vulnerable to the anti-proliferative effects of MPA. This can lead to mucosal damage, impaired fluid absorption, and diarrhea.[1] Furthermore, the gut microbiota can metabolize MPA, potentially contributing to local toxicity.
The reduced GI toxicity of this compound, a structurally distinct acridone-based inhibitor of IMPDH, may be attributed to differences in its pharmacokinetic and pharmacodynamic properties. It is hypothesized that this compound may have a different pattern of tissue distribution or metabolism that spares the gastrointestinal tract to a greater extent than MMF.
Caption: Mechanism of action and cellular targets of this compound and MMF.
Experimental Methodologies
The in vivo comparisons of this compound and MMF were conducted in established rat models of disease and toxicity assessment.
Rat Adjuvant-Induced Arthritis (AIA) Model
This model is a well-characterized system for evaluating the efficacy of anti-inflammatory and immunosuppressive agents.
Workflow:
Caption: Experimental workflow for the rat adjuvant-induced arthritis model.
Protocol:
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Treatment: Animals are orally administered with the vehicle, this compound, or MMF daily for a specified period.
-
Efficacy Assessment: The primary efficacy endpoint is the measurement of paw swelling, typically assessed using a plethysmometer.
-
GI Toxicity Assessment: Gastrointestinal toxicity is monitored daily by recording body weight and observing stool consistency.
Assessment of Gastrointestinal Toxicity in Rats
A standardized approach is used to quantify the gastrointestinal side effects of the tested compounds.
Protocol:
-
Body Weight: Animal body weights are recorded daily. Significant weight loss is an indicator of systemic toxicity, which can be linked to GI distress.
-
Stool Consistency: Stool is observed daily and scored based on a scale (e.g., 0 = normal, 1 = soft, 2 = very soft/mild diarrhea, 3 = moderate to severe diarrhea).
-
Histopathology: At the end of the study, sections of the gastrointestinal tract (e.g., duodenum, jejunum, ileum, colon) are collected, fixed, and stained (e.g., with hematoxylin and eosin). A veterinary pathologist, blinded to the treatment groups, examines the tissues for signs of damage, such as inflammation, villous atrophy, crypt damage, and cellular infiltration. These changes are typically scored to provide a semi-quantitative measure of intestinal injury.
References
Evaluating the Synergistic Potential of BMS-566419 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
BMS-566419 is a potent, selective, and orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] By depleting intracellular guanosine triphosphate (GTP) pools, this compound effectively curtails the proliferation of lymphocytes, making it a compound of interest for immunosuppressive therapies.[3] Emerging preclinical evidence suggests that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other pharmacological agents, pointing towards a promising strategy for various therapeutic areas, including organ transplantation and potentially cancer.
This guide provides a comparative analysis of the synergistic effects of this compound with other drugs, supported by available experimental data. It aims to offer researchers and drug development professionals a clear overview of the current landscape of this compound combination therapies, complete with detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
Synergistic Effects in Organ Transplantation
A significant area of investigation for this compound has been in the prevention of organ transplant rejection, where it has been evaluated in combination with the calcineurin inhibitor tacrolimus (FK506).
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study evaluating the combination of this compound and FK506 in a rat cardiac allograft model.[3]
| Treatment Group | Dose | Median Survival Time (MST) of Graft (days) |
| Vehicle | - | 5 |
| This compound (monotherapy) | 60 mg/kg | 18 |
| MMF (monotherapy) | 40 mg/kg | 18.5 |
| This compound + FK506 | 30 mg/kg + sub-therapeutic dose | 21.5 |
| MMF + FK506 | 20 mg/kg + sub-therapeutic dose | 21.5 |
MMF (mycophenolate mofetil) is another IMPDH inhibitor, included for comparison.
Experimental Protocols
Rat Heterotopic Cardiac Allograft Model
This protocol provides a detailed methodology for evaluating the efficacy of this compound in combination with FK506 in preventing heart allograft rejection in a rat model.[3][4][5]
1. Animal Model:
-
Inbred male Lewis (LEW) rats (200-250 g) are used as recipients.
-
Inbred male ACI rats (150-200 g) are used as heart donors.
2. Surgical Procedure (Heterotopic Heart Transplantation):
-
Anesthesia is induced with phenobarbital (40 mg/kg, intraperitoneally).
-
The donor heart is transplanted into the recipient's abdomen.
-
The donor aorta is anastomosed to the recipient's infrarenal abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.
3. Drug Administration:
-
This compound is administered orally (p.o.) once daily.
-
FK506 is administered at a sub-therapeutic dose to assess synergy.
-
Treatment commences on the day of transplantation and continues for a specified duration (e.g., 14 days).
4. Monitoring and Endpoint:
-
Graft survival is monitored daily by palpation of the abdomen for a heartbeat.
-
Rejection is defined as the complete cessation of a palpable heartbeat, which is then confirmed by laparotomy.
-
The primary endpoint is the median survival time (MST) of the cardiac allograft.
Signaling Pathways and Experimental Workflow
Mechanism of Synergistic Immunosuppression
This compound and FK506 exert their immunosuppressive effects through distinct and complementary pathways. This dual-pronged attack on T-cell activation and proliferation is the basis for their synergistic interaction.
Caption: Synergistic immunosuppression by this compound and FK506.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for assessing the synergistic effects of this compound in a preclinical animal model.
Caption: Preclinical workflow for evaluating drug synergy.
Potential for Synergy in Oncology
While preclinical studies of this compound in combination with anti-cancer agents are not yet published, research on other IMPDH inhibitors, such as mycophenolic acid (MPA), has demonstrated significant synergistic cytotoxicity with various chemotherapeutic drugs in glioblastoma cell lines.[6][7] This suggests that IMPDH inhibition could represent a valuable strategy to enhance the efficacy of existing cancer therapies. The proposed mechanism involves the downregulation of key proteins involved in chemoresistance and cell proliferation.[6][7] Future studies are warranted to explore the potential synergistic effects of this compound in various cancer models.
Conclusion
The available preclinical data strongly support the synergistic potential of this compound, particularly in combination with calcineurin inhibitors for immunosuppression in organ transplantation. The distinct mechanisms of action of these drugs provide a solid rationale for their combined use. Further investigations into the synergistic effects of this compound with other classes of drugs and in other disease areas, such as oncology, are highly encouraged. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for designing and interpreting future studies in this promising area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the inosine 5'-monophosphate dehydrogenase inhibitor this compound on rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterotopic Heart Transplantation in the Rat Receiving FK-506 Alone or With Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of new immunosuppressive drugs in a rat cardiac allograft heterotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells [mdpi.com]
Safety Operating Guide
Essential Safety and Handling of BMS-566419: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like BMS-566419 is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and maintain a safe laboratory environment.
This compound is an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). While the Safety Data Sheet (SDS) from at least one supplier indicates that the substance does not meet the criteria for hazard classification under current EC directives, it is best practice to handle all novel chemical entities with a high degree of caution.[1] The following recommendations incorporate both the specific SDS information and general guidelines for handling potentially cytotoxic or biologically active compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, Particulate Respirator (N95 or higher) | Use of a chemical fume hood or a ventilated balance enclosure is highly recommended to minimize inhalation of fine powders. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | Perform all solution preparations in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Double Gloves, Lab Coat, Safety Glasses with Side Shields | All manipulations should be conducted in a biological safety cabinet (BSC) to maintain sterility and containment. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Glasses with Side Shields | Use appropriate chemically resistant gloves when handling waste containers. |
Glove Selection: Nitrile gloves are a suitable choice for handling this compound. It is recommended to wear two pairs of gloves ("double-gloving") and to change them frequently, especially if contamination is suspected.
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the Safety Data Sheet.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment hood.
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of the solid compound. Use anti-static weighing paper or a weighing boat.
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.
2. Solution Preparation:
-
All steps for preparing solutions of this compound should be performed in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, do so within a biological safety cabinet to maintain aseptic conditions and prevent aerosol generation.
-
Avoid creating aerosols. Use filtered pipette tips.
-
Any equipment that comes into direct contact with this compound should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Decontamination: All work surfaces and equipment should be thoroughly cleaned with an appropriate solvent and then washed with soap and water.
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the Safety Workflow
To further clarify the procedural logic for handling this compound, the following diagram illustrates the decision-making process and necessary precautions at each stage.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
